N-(4-Bromophenyl)-2,2-dimethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYSRVSPDUSHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334245 | |
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24109-06-6 | |
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Bromophenyl)-2,2-dimethylpropanamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide via Schotten-Baumann Acylation
Introduction
This compound is a substituted amide that serves as a valuable building block in organic synthesis. Its structure, featuring a brominated aromatic ring and a sterically hindered amide linkage, makes it a versatile intermediate for the development of more complex molecules in medicinal chemistry and materials science. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the amide core is a common motif in biologically active compounds.
The synthesis of this compound is most effectively achieved through the acylation of 4-bromoaniline with pivaloyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a robust and widely used method for forming amide bonds from amines and acyl chlorides.[1][2] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the desired amide product.[3] This guide provides a detailed examination of the underlying mechanism, a step-by-step experimental protocol, and critical safety considerations for the successful synthesis of this compound.
Reaction Mechanism and Scientific Principles
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[2][4] This multi-step process is fundamental to the formation of carboxylic acid derivatives and is central to the Schotten-Baumann reaction.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.[4]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated amide. A base, such as triethylamine (Et₃N) or sodium hydroxide, is introduced into the reaction mixture to act as an acid scavenger. It deprotonates the nitrogen atom, neutralizing the positive charge and yielding the final this compound product.[5] The base also neutralizes the hydrochloric acid (HCl) formed from the proton and the expelled chloride ion, preventing the protonation of the starting amine and thereby ensuring its availability to act as a nucleophile.[1]
The choice of an aprotic solvent like dichloromethane (DCM) is crucial as it readily dissolves the organic reactants without participating in the reaction, unlike protic solvents which could hydrolyze the reactive pivaloyl chloride.[5]
Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism
Experimental Protocol
This protocol is adapted from established procedures for Schotten-Baumann reactions and similar amide syntheses.[6][7]
Materials and Equipment
-
Chemicals:
-
4-Bromoaniline (≥98%)
-
Pivaloyl chloride (≥99%)
-
Triethylamine (Et₃N, ≥99%, distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl, 2 M aqueous solution)
-
Sodium hydroxide (NaOH, 10% w/v aqueous solution)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stir plate with heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 5.00 g | 29.07 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3.68 mL (3.51 g) | 29.07 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 4.86 mL (3.53 g) | 34.88 | 1.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-bromoaniline (5.00 g, 29.07 mmol) and anhydrous dichloromethane (80 mL).
-
Base Addition: Stir the mixture until the 4-bromoaniline is fully dissolved. Add triethylamine (4.86 mL, 34.88 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with continuous stirring.
-
Acyl Chloride Addition: Dissolve pivaloyl chloride (3.68 mL, 29.07 mmol) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylammonium chloride will form.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromoaniline spot is consumed.
-
Workup - Quenching and Washing:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and separate the layers.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) to remove excess triethylamine, 10% NaOH (2 x 50 mL) to remove any unreacted pivaloyl chloride, and finally with saturated brine (1 x 50 mL).[7]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white or off-white solid.
-
Characterization: The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. The molecular formula is C₁₁H₁₄BrNO.[9]
Experimental Workflow Visualization
Caption: Fig. 2: Synthesis and Purification Workflow
Safety, Handling, and Waste Disposal
A thorough understanding of the hazards associated with all chemicals is mandatory before beginning this synthesis.
Hazard Identification
| Chemical | CAS No. | Primary Hazards |
| 4-Bromoaniline | 106-40-9 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. |
| Pivaloyl Chloride | 3282-30-2 | Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymatory.[3][10] |
| Triethylamine | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. |
| Dichloromethane | 75-09-2 | Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing cancer. |
| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage. |
Hazard information is based on representative safety data sheets.[11][12][13]
Personal Protective Equipment (PPE)
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
All operations should be performed inside a certified chemical fume hood.
Handling and Waste Disposal
-
Pivaloyl chloride is highly corrosive and moisture-sensitive.[10] It should be handled with extreme care in a fume hood, and the container should be blanketed with an inert gas (e.g., nitrogen or argon) if stored for an extended period.
-
4-Bromoaniline is toxic and should be handled with appropriate containment to avoid inhalation of dust or skin contact.[14]
-
Waste Disposal:
-
Aqueous waste from the washing steps will be acidic and basic. Neutralize carefully before disposal according to institutional guidelines.
-
Halogenated organic waste (dichloromethane) must be collected in a designated, properly labeled container.
-
Solid waste, including used filter paper and MgSO₄, should be disposed of in the solid chemical waste stream.[15]
-
Conclusion
The synthesis of this compound via the Schotten-Baumann acylation of 4-bromoaniline with pivaloyl chloride is a reliable and high-yielding procedure. The methodology leverages a fundamental nucleophilic acyl substitution mechanism and is straightforward to execute with standard laboratory equipment. Success hinges on the careful control of reaction conditions, particularly temperature during the addition of the acyl chloride, and adherence to rigorous safety protocols due to the hazardous nature of the reagents involved. This guide provides the necessary technical details and scientific context for researchers to confidently and safely perform this important synthetic transformation.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Chemistry Education. Synthesis and analysis of amides.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Fisher Scientific. Amide Synthesis.
- PubChemLite. This compound.
- ECHEMI. N-(4-bromophenyl)-2-methylpropanamide SDS, 7160-08-9 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH.
- Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.
- MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- Ataman Kimya. PIVALOYL CHLORIDE.
- Acta Crystallographica Section E. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. PMC.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Amide Synthesis [fishersci.it]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Fluorophenyl)-2,2-dimethylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 10. atamankimya.com [atamankimya.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 15. echemi.com [echemi.com]
physicochemical properties of N-(4-Bromophenyl)-2,2-dimethylpropanamide.
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Introduction
This compound (CAS No: 24109-06-6) is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry.[1] Its structural motifs—a bromophenyl ring and a sterically hindered pivaloyl group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. For researchers in drug development, a comprehensive understanding of its physicochemical properties is paramount. These parameters govern everything from reaction kinetics and purification strategies to the potential pharmacokinetic profile of its derivatives.
This guide provides a detailed examination of the known and predicted Recognizing the limited availability of published experimental data for this specific compound, this document emphasizes the robust methodologies and self-validating protocols required to determine these properties experimentally.[2] As such, it is designed to be a practical resource for scientists, enabling them to generate reliable data and make informed decisions in their research and development pipelines.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and molecular details of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 24109-06-6 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [3] |
| Molecular Weight | 256.14 g/mol | Calculated |
| Monoisotopic Mass | 255.02588 Da | [3] |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | [3] |
| InChIKey | ZXYSRVSPDUSHBX-UHFFFAOYSA-N | [3] |
The molecule consists of a 4-bromoaniline core acylated with a pivaloyl group. The presence of the bromine atom provides a key site for further functionalization via cross-coupling reactions, while the bulky tert-butyl group can impart specific steric and lipophilic characteristics to derivative compounds.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are crucial for designing experiments and anticipating a molecule's behavior.
| Property | Predicted Value | Significance in Drug Development | Source |
| XlogP | 2.7 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability. | [3] |
| Collision Cross Section ([M+H]⁺) | 150.9 Ų | Relates to the molecule's size and shape in the gas phase, useful for ion mobility-mass spectrometry analysis. | [3] |
| Collision Cross Section ([M+Na]⁺) | 161.1 Ų | Provides additional data for mass spectrometry-based structural confirmation. | [3] |
The predicted XlogP of 2.7 suggests a balanced character between hydrophilicity and lipophilicity, a desirable starting point for many drug discovery programs. However, these are in silico predictions and must be validated through rigorous experimental work.
Methodologies for Experimental Characterization
To ensure scientific integrity, predicted data must be confirmed. The following section details the necessary experimental workflows, explaining the causality behind procedural choices, to synthesize, purify, and characterize this compound.
Synthesis and Purification Workflow
The most direct synthesis route is the acylation of 4-bromoaniline with pivaloyl chloride, a variation of the Schotten-Baumann reaction.
Caption: Workflow for the Synthesis and Purification of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM), cooled to 0°C in an ice bath, add pivaloyl chloride (1.1 eq) dropwise. The use of triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid. The sharpness of the melting point of the recrystallized solid will serve as an initial, self-validating check of purity.
Analytical Characterization Workflow
Once a pure sample is obtained, a suite of analytical techniques is required for full characterization. Each technique provides orthogonal, confirmatory data.
Caption: Integrated Workflow for Analytical and Physicochemical Characterization.
Protocols for Physicochemical Characterization
-
Melting Point Determination:
-
Load a small amount of the dry, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat slowly (1-2°C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.
-
-
Solubility Determination (Thermodynamic Solubility):
-
Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This provides a quantitative measure of solubility (e.g., in mg/mL or µM).
-
-
LogP Determination (Shake-Flask Method):
-
Prepare a stock solution of the compound in a solvent miscible with both water and n-octanol (e.g., methanol).
-
Add a small aliquot of the stock solution to a vessel containing pre-saturated n-octanol and pre-saturated water.
-
Shake the vessel vigorously for several hours to allow for partitioning equilibrium.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase by HPLC.
-
Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.
-
Spectroscopic Confirmation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region should display two doublets characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide N-H proton would also be expected.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks should be observable. A sharp peak around 1650-1680 cm⁻¹ corresponds to the amide C=O (Amide I) stretching vibration.[6] A peak in the region of 3300-3400 cm⁻¹ would confirm the N-H stretch.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺). Critically, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 255 and 257) must be present, confirming the presence of a single bromine atom.
Conclusion
This compound is a compound of significant interest for chemical synthesis. While publicly available experimental data on its physicochemical properties are scarce, this guide establishes a clear and scientifically rigorous path for its synthesis, purification, and comprehensive characterization. The provided protocols are designed to be self-validating systems, ensuring that researchers can generate trustworthy and reliable data. By confirming the predicted moderate lipophilicity and experimentally determining key parameters like solubility and melting point, drug development professionals can effectively leverage this versatile intermediate for the creation of novel and impactful molecules.
References
-
Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available from: [Link]
-
Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2-methyl-. Available from: [Link].
-
PubChem. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829. Available from: [Link]
-
PubChem. CID 100979034 | C5H10NO+. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available from: [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]
-
BIOFOUNT. 3-(4-Bromophenyl)-N,N-dimethylpropanamide | 868066-64-2. Available from: [Link]
-
PubChem. n-(4-Bromophenyl)prop-2-enamide | C9H8BrNO | CID 263609. Available from: [Link]
-
NIST. Acetamide, N-(4-bromophenyl)- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. N-(4-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide. Available from: [Link]
-
PubChem. N-[4-[4-(2,2-dimethylpropanoylamino)phenoxy]phenyl]-2,2-dimethylpropanamide | C22H28N2O3 | CID 4086640. Available from: [Link]
-
Data.gov. Compound 525829: N,N-Dimethyl-N'-(4-bromophenyl)-propionamidine. Available from: [Link]
-
Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]
-
Solubility of Things. N,N-Dimethylpropanamide. Available from: [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]
-
NIH. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... Available from: [Link]
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Available from: [Link].
-
Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. Available from: [Link]
-
NIST. Propanamide, 2,2-dimethyl-N-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464. Available from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2,2-dimethylpropane. Available from: [Link]
-
NIH. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
-
Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Available from: [Link].
-
MDPI. (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Available from: [Link]
-
SpectraBase. Propanamide, 2,2-dimethyl-N-(4-methylphenyl)-. Available from: [Link]
-
ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
N-(4-Bromophenyl)-2,2-dimethylpropanamide CAS number 24109-06-6.
An In-Depth Technical Guide to N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS: 24109-06-6): Synthesis, Characterization, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24109-06-6), a valuable chemical intermediate in research and development. The document details the compound's physicochemical and spectroscopic properties, offering insights into its structural characterization by NMR, IR, and mass spectrometry. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the rationale behind procedural steps. Furthermore, this guide explores the compound's primary application as a versatile building block, particularly in drug discovery, where the presence of a reactive bromide handle allows for extensive derivatization through cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.
Introduction: Strategic Importance in Synthesis
This compound is a member of the substituted anilide class of organic compounds. Its structure is characterized by a 4-bromoaniline core acylated with a pivaloyl group. This combination of functionalities imparts specific, desirable characteristics that make it a compound of interest in synthetic and medicinal chemistry.
The anilide moiety is a ubiquitous scaffold in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the straightforward introduction of diverse carbon and heteroatom substituents. This strategic placement allows for the generation of large chemical libraries from a single intermediate, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
Simultaneously, the pivaloyl group (tert-butyl carbonyl) provides significant steric bulk near the amide linkage. This can influence the molecule's conformation and metabolic stability by sterically hindering enzymatic hydrolysis of the amide bond, a common metabolic pathway. It is this trifecta of features—a stable core scaffold, a reactive handle for diversification, and a sterically-shielding group—that positions this compound as a valuable building block for creating novel chemical entities.
Chemical Properties and Characterization
Accurate characterization is the bedrock of chemical research. The structural identity and purity of this compound can be unequivocally established using a combination of physical and spectroscopic methods.
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24109-06-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄BrNO | [3][5] |
| Molecular Weight | 256.14 g/mol | [6] |
| Synonyms | 4-Bromopivalanilide, N-Pivaloyl-4-bromoaniline | [2] |
| MDL Number | MFCD00124399 | [1][6] |
| InChIKey | ZXYSRVSPDUSHBX-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | [5] |
| Predicted Boiling Point | 352.85 °C | [7] |
| Predicted Melting Point | 125.97 °C | [7] |
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.[8]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 | Doublet (d) | 2H | Ar-H (ortho to NH) | Aromatic protons deshielded by the electron-withdrawing amide group. |
| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to Br) | Aromatic protons deshielded by the electronegative bromine atom. |
| ~ 7.35 | Singlet (s, broad) | 1H | N-H | Amide proton, typically broad. Position is solvent-dependent and exchanges with D₂O. |
| ~ 1.30 | Singlet (s) | 9H | -C(CH₃ )₃ | Nine equivalent methyl protons of the sterically bulky tert-butyl group. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 176 | C =O | Carbonyl carbon of the amide, highly deshielded. |
| ~ 137 | Ar-C (C-N) | Aromatic carbon attached to the nitrogen atom. |
| ~ 132 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |
| ~ 121 | Ar-C H (ortho to NH) | Aromatic carbons ortho to the amide group. |
| ~ 117 | Ar-C (C-Br) | Aromatic carbon attached to bromine, deshielded by the halogen. |
| ~ 40 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 2970 | C-H Stretch | sp³ (tert-butyl) |
| ~ 1670 | C=O Stretch (Amide I) | Amide |
| ~ 1530 | N-H Bend (Amide II) | Amide |
| ~ 820 | C-H Bend | 1,4-disubstituted aromatic |
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.0332 |
| [M+Na]⁺ | 278.0151 |
| [M+K]⁺ | 293.9890 |
| [M-H]⁻ | 254.0186 |
Data sourced from predicted values on PubChem.[5]
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the N-acylation of 4-bromoaniline with pivaloyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.
Reaction Principle
The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting aniline.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The use of an ice bath during the addition of the acyl chloride is critical to control the exothermic reaction and prevent side product formation. The sequential aqueous washes are designed to systematically remove unreacted starting materials and the triethylamine hydrochloride salt.
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Reaction Initiation: Cool the flask in an ice-water bath to 0 °C.
-
Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the stirring solution over 15 minutes using a syringe. Rationale: Slow addition prevents a rapid temperature increase that could lead to side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine (to initiate drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Rationale: Recrystallization is an effective method for purifying crystalline solids, removing minor impurities and yielding a high-purity final product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Purity Assessment
The purity of the final product should be confirmed by:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Analysis: ¹H NMR spectroscopy should show clean signals corresponding to the product structure with no significant impurity peaks.
Applications in Research and Development
This compound is primarily utilized as a chemical building block for the synthesis of more complex molecules.[1] Its true value lies in its potential for diversification.
The C-Br bond is a key functional group for metal-catalyzed cross-coupling reactions. This allows for the targeted modification of the phenyl ring, enabling the synthesis of diverse compound libraries for screening in drug discovery and materials science. For instance, novel derivatives of N-(4-bromophenyl) amides have been investigated for their potential as antibacterial agents against drug-resistant pathogens and as receptor antagonists.[9][10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally related compounds, this compound should be handled with care.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][13]
-
Skin Contact: Wash off immediately with soap and plenty of water.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][13]
-
-
Storage:
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block with significant potential for synthetic innovation. Its stable anilide core, sterically influential pivaloyl group, and synthetically versatile bromide handle make it an asset for researchers in medicinal chemistry and materials science. By understanding its synthesis, characterization, and safe handling as detailed in this guide, scientists can effectively leverage this compound to construct novel molecules with diverse functions and applications.
References
-
MATERIAL SAFETY DATA SHEET - Extrasynthese.
-
This compound - Matrix Scientific.
-
CAS NO. 24109-06-6 | 4-Bromopivalamide | Arctom.
-
24109-06-6 this compound - ChemSigma.
-
24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm.
-
This compound | 24109-06-6 - ChemicalBook.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific (for 4'-Bromoacetanilide).
-
SAFETY DATA SHEET - Fisher Scientific (for N,N-dimethylpropanamide).
-
This compound - PubChem.
-
N-(4-bromophenyl)-2-methylpropanamide SDS - ECHEMI.
-
This compound - Sigma-Aldrich.
-
N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemchart.
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI.
-
The discovery of N-[5-(4-bromophenyl)...] (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed.
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... - PMC - NIH.
-
Organic Structure Elucidation Workbook | University of Notre Dame.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. arctomsci.com [arctomsci.com]
- 3. 24109-06-6 this compound [chemsigma.com]
- 4. This compound | 24109-06-6 [chemicalbook.com]
- 5. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm [bldpharm.com]
- 7. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. extrasynthese.com [extrasynthese.com]
- 14. echemi.com [echemi.com]
spectral data of N-(4-Bromophenyl)-2,2-dimethylpropanamide (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectral Characteristics of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Authored by a Senior Application Scientist
Introduction
This compound is a substituted aromatic amide. Its structure incorporates a p-bromophenyl group, an amide linkage, and a sterically bulky tert-butyl group. This combination of features makes it an interesting subject for structural elucidation using modern spectroscopic techniques. As a rare chemical, publicly available, experimentally-derived spectral data is scarce. The major supplier Sigma-Aldrich notes that they do not collect analytical data for this specific product, placing the onus of identity confirmation on the researcher[1].
This guide, therefore, serves as a predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds. We will dissect the molecule's constituent parts to forecast the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document is intended for researchers and drug development professionals who may synthesize or encounter this molecule and require a robust framework for its characterization.
Molecular Structure and Spectroscopic Implications
A thorough analysis begins with the molecule's structure. The key to predicting its spectral behavior lies in identifying its distinct chemical environments and functional groups.
The molecule possesses several key features that will define its spectral fingerprint:
-
Aromatic Ring: A 1,4-disubstituted (para) benzene ring. The symmetry of this ring is critical, particularly for NMR spectroscopy, as it renders certain protons and carbons chemically equivalent.
-
Amide Linkage (-CONH-): This group provides characteristic signals in both IR (N-H and C=O stretches) and NMR (the amide proton).
-
tert-Butyl Group (-C(CH₃)₃): This group is characterized by its high degree of symmetry, leading to a single, strong signal in ¹H NMR for the nine equivalent protons.
-
Bromine Atom: The heavy bromine atom will influence the chemical shifts of adjacent aromatic carbons and protons. Crucially, its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will produce a characteristic M/M+2 pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For a molecule of this nature, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The symmetry of this compound simplifies its proton NMR spectrum significantly. We predict three distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Signal A | 1.30 - 1.35 | Singlet (s) | 9H | -C(CH₃)₃: The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon, so there is no proton-proton splitting, resulting in a sharp singlet[2]. |
| Signal B | 7.45 - 7.55 | Doublet (d) | 2H | Aromatic H (ortho to Br): These two protons are equivalent due to the molecule's symmetry plane. They are coupled to the protons ortho to the amide group, resulting in a doublet. |
| Signal C | 7.55 - 7.65 | Doublet (d) | 2H | Aromatic H (ortho to -NH): These two protons are also equivalent. Their chemical shift is slightly downfield from Signal B due to the deshielding effect of the adjacent amide group. They are coupled to the protons ortho to the bromine atom. |
| Signal D | 7.80 - 8.20 | Singlet (s, broad) | 1H | Amide -NH-: The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and variable rates of chemical exchange. Its chemical shift can be highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The molecule's symmetry also reduces the number of expected carbon signals. Given the plane of symmetry bisecting the amide bond and the aromatic ring, we predict 6 distinct carbon environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |
| Signal 1 | ~27.5 | -C(CH₃)₃: The three methyl carbons are equivalent. This upfield shift is typical for sp³ hybridized carbons in an alkyl group[3]. |
| Signal 2 | ~39.5 | -C(CH₃)₃: The quaternary carbon of the tert-butyl group. Its signal will be weaker than the others due to the absence of attached protons and a long relaxation time. |
| Signal 3 | ~117 | Aromatic C (C-Br): The carbon directly attached to the bromine. The heavy atom effect of bromine causes a moderate upfield shift compared to unsubstituted benzene. |
| Signal 4 | ~122 | Aromatic C (ortho to -NH): The two equivalent carbons ortho to the amide substituent. |
| Signal 5 | ~132 | Aromatic C (ortho to Br): The two equivalent carbons ortho to the bromine atom. |
| Signal 6 | ~138 | Aromatic C (C-N): The ipso-carbon attached to the amide nitrogen. |
| Signal 7 | ~176 | Carbonyl C=O: The carbonyl carbon is significantly deshielded by the electronegative oxygen atom, resulting in a large downfield chemical shift, typical for amides[4]. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its excellent dissolving power and clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm) if the solvent does not already contain it[4].
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a longer relaxation delay (5 seconds) to help detect the quaternary carbon.
-
Co-add a larger number of scans (e.g., 1024 or more) as the ¹³C isotope is much less abundant than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts.
-
Assign chemical shifts for the ¹³C spectrum.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is ideal for identifying the key functional groups within the molecule. The predicted spectrum is based on characteristic vibrational frequencies. Data from the structurally similar Pivalanilide (which lacks only the bromine) from the NIST Chemistry WebBook serves as an excellent reference point[5].
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| N-H Stretch | 3300 - 3350 | Medium-Strong | The stretching vibration of the N-H bond in the secondary amide. Its position indicates it is likely involved in intermolecular hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2970 - 2870 | Strong | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl methyl groups. This is expected to be a very prominent feature[6]. |
| Amide I (C=O Stretch) | 1660 - 1680 | Strong | The carbonyl stretching vibration is one of the most characteristic and intense peaks in the spectrum. Its position is typical for a secondary amide conjugated with an aromatic ring. |
| Amide II (N-H Bend) | 1510 - 1550 | Medium-Strong | A coupled vibration involving N-H bending and C-N stretching. |
| Aromatic C=C Stretch | 1590 & 1490 | Medium | Skeletal vibrations of the benzene ring. The presence of two distinct bands is characteristic of aromatic systems. |
| C-Br Stretch | 500 - 600 | Medium | The stretching vibration of the carbon-bromine bond. This peak appears in the far-IR or fingerprint region and can be difficult to assign definitively. |
Experimental Protocol: FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR data of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically perform the background subtraction and present the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial clues to its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula is C₁₁H₁₄BrNO[7]. The predicted monoisotopic mass is approximately 255.0259 Da[8].
Key Predicted Features:
-
Molecular Ion (M⁺˙): A prominent pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine:
-
m/z ≈ 255: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z ≈ 257: Corresponding to the molecule containing the ⁸¹Br isotope.
-
The relative intensity of these two peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom.
-
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation will be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable acylium ion. This is not the most common pathway for pivaloyl groups.
-
McLafferty-type Rearrangement is not possible as there are no gamma-hydrogens.
-
Loss of the tert-Butyl Group: A more likely fragmentation is the cleavage of the C-C bond between the carbonyl and the quaternary carbon, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would generate a bromophenyl isocyanate radical cation or a related fragment.
-
Amide Bond Cleavage: Cleavage of the amide C-N bond can occur in two ways:
-
Formation of the p-bromophenylamino cation (C₆H₅BrN⁺, m/z ≈ 170/172).
-
Formation of the pivaloyl cation ((CH₃)₃CCO⁺, m/z = 85). This is expected to be a very prominent peak.
-
-
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
The mass spectrometer is typically coupled to an HPLC system for sample introduction.
-
The mobile phase (e.g., acetonitrile/water with 0.1% formic acid) facilitates protonation.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
The primary expected ion would be the protonated molecule, [M+H]⁺, at m/z ≈ 256/258 . Other adducts, such as the sodium adduct [M+Na]⁺ at m/z ≈ 278/280 , may also be observed[8].
-
Conclusion
While experimental data for this compound is not widely published, a comprehensive and reliable spectral profile can be predicted based on fundamental chemical principles and data from analogous structures. The key identifying features are:
-
¹H NMR: Three main signals: a 9H singlet for the tert-butyl group and two doublets in the aromatic region, plus a broad amide proton signal.
-
¹³C NMR: Seven distinct carbon signals, including a characteristic downfield amide carbonyl peak around 176 ppm.
-
IR: Strong absorptions for the N-H stretch (~3300 cm⁻¹), aliphatic C-H stretches (~2970 cm⁻¹), and a prominent Amide I (C=O) band (~1670 cm⁻¹).
-
MS: A distinctive 1:1 doublet for the molecular ion at m/z 255/257, with a likely base peak corresponding to the pivaloyl cation at m/z 85.
This predictive framework provides researchers with a robust set of benchmarks for confirming the synthesis and purity of this compound, demonstrating how a deep understanding of spectroscopic principles can overcome challenges presented by data scarcity for novel or rare molecules.
References
-
N-(4-Bromophenyl)benzenepropanamide . PubChem, National Center for Biotechnology Information. [Link]
-
Propanamide, 2,2-dimethyl-N-phenyl- . NIST Chemistry WebBook. [Link]
- Process for the preparation of 4-bromophenyl derivatives (US20110155950A1).
-
This compound . PubChemLite. [Link]
-
Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- . SIELC Technologies. [Link]
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid . Quick Company. [Link]
-
13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide . ResearchGate. [Link]
-
C-13 nmr spectrum of 2,2-dimethylpropane . Doc Brown's Chemistry. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers . MDPI. [Link]
-
infrared spectrum of 2,2-dimethylpropane . Doc Brown's Chemistry. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling . PMC, NIH. [Link]
-
2,2-dimethylpropane low high resolution H-1 proton nmr spectrum . Doc Brown's Chemistry. [Link]
-
The C-13 NMR spectrum of propanamide (propionamide) . Doc Brown's Chemistry. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. Propanamide, 2,2-dimethyl-N-phenyl- [webbook.nist.gov]
- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
solubility and stability of N-(4-Bromophenyl)-2,2-dimethylpropanamide
An In-depth Technical Guide to the Solubility and Stability of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Introduction
This compound (also known as N-(4-bromophenyl)pivalamide) is a synthetic amide with a molecular structure featuring a brominated aromatic ring and a sterically hindered tert-butyl group. Its chemical formula is C₁₁H₁₄BrNO and it has a molecular weight of 256.14 g/mol . This compound serves as a crucial intermediate in the synthesis of various small molecules, including those with potential pharmacological activity. Understanding its fundamental physicochemical properties—specifically its solubility and stability—is paramount for researchers in chemical synthesis, materials science, and drug development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and the shelf-life of both the intermediate and any subsequent active compounds.
This guide provides a comprehensive technical overview of the critical aspects of this compound's solubility and stability. Authored from the perspective of a senior application scientist, it moves beyond simple data presentation to explain the causal reasoning behind experimental design and validation, equipping researchers with the necessary knowledge to handle this compound effectively.
Part 1: Core Physicochemical and Structural Characteristics
A molecule's behavior in solution is dictated by its structure. This compound possesses distinct functional groups that govern its properties:
-
Aromatic Ring: The bromophenyl group is largely nonpolar and hydrophobic. The presence of the bromine atom increases the molecule's overall molecular weight and electron density.
-
Amide Linkage (-CONH-): This is a polar, planar functional group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature imparts some degree of polarity to the molecule.
-
tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly nonpolar and provides significant steric hindrance around the amide bond. This steric shield can play a crucial role in the molecule's stability by protecting the amide from nucleophilic attack and subsequent hydrolysis.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | PubChem |
| Molecular Weight | 256.14 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | General chemical knowledge |
| Melting Point | 132-134 °C | Molbase |
| Boiling Point | 335.5±25.0 °C (Predicted) | ChemSpider |
| LogP (Predicted) | 3.2 | PubChem |
| pKa (Predicted) | 15.2 (Amide N-H) | ChemSpider |
The predicted LogP value of 3.2 indicates a preference for lipophilic (non-aqueous) environments over aqueous ones, suggesting low water solubility.
Part 2: Solubility Profile and Determination
Solubility is a critical parameter for any chemical process, from synthesis and purification to formulation. The "like dissolves like" principle is the guiding tenet for predicting solubility. Given its hybrid polar/nonpolar structure, this compound is expected to exhibit varied solubility across different solvent classes.
Experimental Workflow: Shake-Flask Method for Solubility Determination
The equilibrium shake-flask method is the gold-standard technique for determining the solubility of a compound. It is a robust and self-validating protocol that ensures the solution has reached saturation.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This is a critical self-validating step; the presence of solid proves that the solution is saturated.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm chemically inert filter (e.g., PTFE) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard calibration curve.
Expected Solubility Profile
The following table outlines the expected solubility based on the compound's structure. These values should be determined experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7.4 Buffer | Very Low (< 0.1 mg/mL) | Dominated by large, hydrophobic bromophenyl and t-butyl groups. |
| Polar Protic | Methanol, Ethanol | Moderate | The amide group can H-bond, but hydrocarbon character limits high solubility. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong dipole-dipole interactions with the amide group. |
| Nonpolar | Toluene, Hexane | Low to Moderate | Solubilized by nonpolar regions, but limited by the polar amide. |
Part 3: Chemical Stability and Degradation Pathways
Stability testing is essential for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation (or stress testing) studies are used to intentionally degrade the compound to understand its liabilities.
Primary Degradation Pathway: Amide Hydrolysis
The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base and is typically accelerated by heat. The bulky t-butyl group provides significant steric hindrance, which is expected to slow the rate of hydrolysis compared to less hindered amides.
Hydrolysis Reaction: this compound + H₂O → 4-Bromoaniline + 2,2-Dimethylpropanoic acid
Experimental Workflow: Forced Degradation Study
A systematic forced degradation study exposes the compound to harsh conditions to predict its long-term stability and to develop a stability-indicating analytical method.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Step-by-Step Protocol: Forced Degradation
For each condition, a solution of the compound (e.g., 1 mg/mL in a co-solvent like acetonitrile/water) is prepared.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60 °C and collect samples at time points. The amide is expected to be more labile under basic conditions.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂. Store at room temperature and monitor over time.
-
Photostability: Expose the solid compound and a solution to controlled light exposure as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Thermal Stability: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80 °C) and test at set intervals.
-
Sample Analysis: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution before analysis. Analyze all samples using a stability-indicating HPLC method, which must be capable of separating the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.
Summary of Expected Stability
| Condition | Expected Stability | Rationale and Potential Degradants |
| Acidic (pH 1-2) | Moderately Stable | Slow hydrolysis of the amide bond. Degradants: 4-Bromoaniline, 2,2-Dimethylpropanoic acid. |
| Basic (pH 12-13) | Labile | Faster hydrolysis of the amide bond compared to acidic conditions. Degradants: 4-Bromoaniline, 2,2-Dimethylpropanoic acid. |
| Oxidative (H₂O₂) | Likely Stable | The molecule lacks functional groups that are highly susceptible to oxidation. |
| Photolytic | Potentially Labile | The C-Br bond on the aromatic ring could be susceptible to photolytic cleavage, leading to debromination. |
| Thermal (Solid) | High Stability | The high melting point suggests the crystalline solid form is thermally stable well above ambient temperatures. |
Conclusion
This compound is a compound of significant interest as a synthetic intermediate. Its solubility profile is characterized by low aqueous solubility and high solubility in polar aprotic solvents like DMSO and acetone. Its chemical stability is governed primarily by the robust amide bond, which, while susceptible to hydrolysis under harsh acidic or basic conditions, is sterically protected by a t-butyl group. A comprehensive understanding of these properties, obtained through the systematic experimental protocols detailed in this guide, is not merely academic. It is a prerequisite for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods, ensuring the quality and integrity of research and development outcomes.
References
An In-depth Technical Guide to N-(4-Bromophenyl)-2,2-dimethylpropanamide
This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-2,2-dimethylpropanamide, a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.
Core Molecular Attributes
This compound is a synthetic compound characterized by a bromophenyl group linked to a pivalamide moiety. The bulky tert-butyl group and the bromine atom on the phenyl ring are key structural features that influence its chemical reactivity and physical properties.
Chemical Formula and Molecular Weight
The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
-
Molecular Formula: C₁₁H₁₄BrNO[1]
-
Molecular Weight: 256.15 g/mol
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this specific molecule is not widely published, likely due to its status as a research chemical, we can infer its properties from closely related analogs and predictive models.
Summary of Properties
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₁₁H₁₄BrNO | - |
| Molecular Weight | 256.15 g/mol | - |
| Physical State | Expected to be a solid at room temperature. | Analog comparison |
| Melting Point | ~126 °C (Predicted for a close analog) | Predicted for N-(4-bromophenyl)-2-methylpropanamide[2] |
| Solubility | Expected to be soluble in organic solvents like CH₂Cl₂, CHCl₃, and MeOH. | General amide solubility |
| Predicted XlogP | 2.7 | PubChem[1] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural confirmation of synthesized this compound.
-
Mass Spectrometry: The predicted mass-to-charge ratios (m/z) for various adducts are valuable for identification via mass spectrometry.[1]
-
[M+H]⁺: 256.03316
-
[M+Na]⁺: 278.01510
-
-
¹H NMR Spectroscopy: Expected chemical shifts (δ) in ppm (relative to TMS):
-
Aromatic protons (AA'BB' system): ~7.4-7.6 ppm (doublet, 2H) and ~7.2-7.4 ppm (doublet, 2H).
-
Amide proton (N-H): Broad singlet, ~7.5-8.5 ppm.
-
tert-Butyl protons: Singlet, ~1.3 ppm (9H).
-
-
¹³C NMR Spectroscopy: Key expected chemical shifts (δ) in ppm:
-
Carbonyl carbon (C=O): ~176 ppm.
-
Aromatic carbons: ~118-140 ppm.
-
tert-Butyl quaternary carbon: ~40 ppm.
-
tert-Butyl methyl carbons: ~27 ppm.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands (cm⁻¹):
-
N-H stretch: ~3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): ~2900-3100 cm⁻¹.
-
C=O stretch (amide I): ~1660 cm⁻¹.
-
N-H bend (amide II): ~1530 cm⁻¹.
-
C-Br stretch: ~600-500 cm⁻¹.
-
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with pivaloyl chloride. This is a variation of the Schotten-Baumann reaction, a reliable method for amide formation.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Methodology
This protocol is adapted from a similar synthesis of N-(4-Fluorophenyl)-2,2-dimethylpropanamide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq.), to the solution. The base acts as a scavenger for the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the acylation reaction.
-
Acylation: Slowly add pivaloyl chloride (1.0 eq.) dropwise to the cooled solution. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
If using CH₂Cl₂, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
-
Applications in Research and Development
While this compound is primarily a research chemical, its structural motifs are relevant in several areas of drug discovery and materials science.
-
Intermediate in Pharmaceutical Synthesis: Halogenated anilides are common intermediates in the synthesis of more complex pharmaceutical agents. The bromo-functional group can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. For instance, a related compound, N-(4-Fluorophenyl)-2,2-dimethylpropanamide, is an intermediate in the synthesis of the cholesterol absorption inhibitor, ezetimibe.
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment in screening campaigns for identifying new drug leads. The bromophenyl group can form halogen bonds with protein targets, and the pivalamide group provides a stable, sterically bulky amide.
-
Materials Science: Amide-containing molecules are of interest in the development of novel polymers and functional materials. For example, related N-(2-arylethyl)-2-methylprop-2-enamides have been used as templates for creating molecularly imprinted polymers (MIPs), which have applications in selective separations and sensing.
Safety and Handling
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: This compound is classified as an irritant.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Fang, Y., et al. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1757. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]
Sources
The Rising Therapeutic Potential of Bromo-Substituted N-Aryl Amides: A Technical Guide for Drug Discovery Professionals
Abstract
The N-aryl amide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly bromine, onto this framework has emerged as a powerful strategy for modulating and enhancing biological activity. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of N-aryl amides featuring bromo substitution. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.
Introduction: The Strategic Role of Bromine in N-Aryl Amide Scaffolds
The amide bond is a fundamental functional group in biochemistry and medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. When incorporated into an N-aryl amide structure, this scaffold offers a versatile platform for chemical modification. The introduction of a bromo substituent is not merely an incremental change; it can profoundly alter the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can significantly impact the compound's pharmacokinetics and pharmacodynamics.
The strategic placement of a bromine atom can lead to enhanced binding affinity with target proteins, improved membrane permeability, and altered metabolic pathways, often resulting in heightened biological activity and in some cases, novel mechanisms of action. This guide will explore the multifaceted biological activities exhibited by this class of compounds.
Synthetic Strategies for Bromo-Substituted N-Aryl Amides
The synthesis of bromo-substituted N-aryl amides can be approached through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Amidation Reactions
A common and direct approach involves the coupling of a bromo-substituted aniline with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride).
Experimental Protocol: General Procedure for Amidation
-
To a solution of the bromo-substituted aniline (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a base (e.g., triethylamine, pyridine) (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amide.
Modern Coupling Methodologies
More contemporary methods, such as copper-catalyzed or palladium-catalyzed cross-coupling reactions, offer alternative and often milder conditions for the formation of the amide bond. For instance, a copper-catalyzed amidation of arylboronic acids with nitriles provides an efficient route to N-aryl amides.[1][2]
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of bromo-substituted N-aryl amides.
Diverse Biological Activities and Mechanistic Insights
The incorporation of bromine into the N-aryl amide scaffold has unlocked a wide spectrum of biological activities.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of bromo-substituted N-aryl amides against various cancer cell lines.[3][4][5]
Mechanism of Action: A prominent mechanism of action for several of these compounds is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4]
Some bromo-substituted N-aryl amides have also demonstrated the ability to target other key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to inhibit c-Src kinase, an enzyme often overactive in tumors, thereby impeding cancer cell invasion and proliferation.[5]
Illustrative Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
| 4-bromothiocolchicine analogues | Primary ALL-5 | 5.3 - 14 | [4] |
| 4-bromothiocolchicine analogues | A549 (Lung) | 10 | [4] |
| 4-bromothiocolchicine analogues | MCF-7 (Breast) | 11 | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various | Varies | [3] |
Antimicrobial Activity
Bromo-substituted N-aryl amides have also demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria.[6] The lipophilic nature imparted by the bromine atom can facilitate the compound's passage through the bacterial cell membrane.
Mechanism of Action: While the precise mechanisms are still under investigation for many compounds, it is hypothesized that these molecules may disrupt cell membrane integrity or interfere with essential enzymatic processes within the bacteria.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microbial Strain | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 | [6] |
Anti-inflammatory Activity
Several bromo-substituted N-aryl amides have exhibited potent anti-inflammatory effects.[6][7]
Mechanism of Action: A key mechanism underlying their anti-inflammatory activity is the inhibition of proteases, such as trypsin.[6][7] By inhibiting these enzymes, which play a role in the inflammatory cascade, these compounds can effectively reduce inflammation. Some salicylanilide derivatives, which fall under the N-aryl amide class, are also known to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[6]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (Trypsin) Inhibition | 0.04 - 0.07 | [6][7] |
Neuroprotective Activity
Emerging research indicates that certain bromo-substituted N-aryl amides may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and brain injury.[8][9][10]
Mechanism of Action: The neuroprotective effects of some of these compounds are attributed to their ability to act as selective antagonists of the NR2B subtype of NMDA receptors.[8] Overactivation of NMDA receptors is implicated in excitotoxicity, a common pathway of neuronal death in various neurological conditions. By selectively blocking these receptors, these amides can prevent excessive calcium influx and subsequent neuronal damage. Additionally, some amide derivatives have been shown to activate the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress.[10]
Structure-Activity Relationships (SAR)
The biological activity of bromo-substituted N-aryl amides is highly dependent on the position and number of bromo substituents, as well as the nature of other groups on the aromatic rings.[11]
Key SAR Insights:
-
Position of Bromine: The position of the bromine atom on the aryl ring can significantly influence potency. For instance, in some series of anticancer agents, specific substitution patterns lead to enhanced tubulin binding.
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic properties of the amide and the aromatic ring, which can affect receptor binding and metabolic stability.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Steric Factors: The size of the bromine atom can introduce steric hindrance that may either promote or hinder binding to the target, depending on the topography of the binding site.
SAR Logic Diagram
Caption: Interplay of structural modifications and their impact on biological activity.
Future Directions and Conclusion
Bromo-substituted N-aryl amides represent a highly versatile and promising class of compounds with a broad range of therapeutic applications. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is likely to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets for compounds with unassigned mechanisms of action.
-
Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo performance.
-
Combinatorial Approaches: Investigating the synergistic effects of these compounds when used in combination with existing therapies.
References
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. (n.d.).
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (n.d.).
- Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents - PubMed. (2019, December 1).
- (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - ResearchGate. (n.d.).
- Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - NIH. (n.d.).
- Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC - PubMed Central. (n.d.).
- Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.).
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.).
- Neuroprotective and Anti-neuroinflammatory Properties of Ebselen Derivatives and Their Potential to Inhibit Neurodegeneration - ACS Publications. (2020, August 25).
- N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed. (2018, December 4).
- Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles - Organic Chemistry Portal. (n.d.).
Sources
- 1. Substituted amide synthesis by amidation [organic-chemistry.org]
- 2. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of N-(4-Bromophenyl)-2,2-dimethylpropanamide: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for the analysis of N-(4-Bromophenyl)-2,2-dimethylpropanamide, a compound of interest in medicinal chemistry. While extensive experimental data on this specific molecule remains to be consolidated in public literature, this document outlines the established computational methodologies that are critical for elucidating its structural, electronic, and biological interaction properties. By leveraging the power of in silico techniques, researchers can predict molecular behavior, rationalize experimental observations, and guide the design of novel therapeutics.
The protocols and analyses presented herein are based on well-established theoretical studies performed on structurally analogous bromophenyl amide derivatives. This guide serves as a blueprint for researchers to apply these computational methods to this compound, thereby accelerating its evaluation as a potential drug candidate.
Foundational Principles: The "Why" Behind the Theoretical Approach
In modern drug discovery, a purely empirical approach is both time-consuming and resource-intensive. Computational chemistry offers a powerful alternative to predict molecular properties and interactions before a compound is even synthesized. For a molecule like this compound, theoretical studies allow us to:
-
Determine the most stable three-dimensional structure: This is crucial as the geometry of a molecule dictates how it will interact with biological targets.
-
Analyze its electronic properties: Understanding the distribution of electrons helps in predicting reactivity, stability, and the types of intermolecular interactions the molecule can form.
-
Simulate its interaction with proteins: Molecular docking can predict the binding affinity and mode of interaction with a target protein, providing insights into its potential mechanism of action.[1][2][3]
-
Interpret spectroscopic data: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra.[4][5]
This proactive, theory-driven approach allows for the early identification of promising candidates and the rational design of more potent and selective analogs.
Molecular Structure and Spectroscopic Characterization: A Computational Perspective
The first step in any theoretical investigation is to determine the ground-state molecular geometry. This is typically achieved through quantum chemical calculations, most notably Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Synthesis Pathway
This compound can be synthesized via a standard amidation reaction between 4-bromoaniline and pivaloyl chloride.
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by thin-layer chromatography).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Geometry Optimization
The three-dimensional structure of the molecule is optimized using DFT calculations. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[6][7] This level of theory provides accurate geometric parameters (bond lengths, bond angles, and dihedral angles).
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C-Br | 1.910 |
| C=O | 1.235 | |
| N-H | 1.012 | |
| C-N (amide) | 1.365 | |
| Bond Angle (°) | C-N-H | 118.5 |
| O=C-N | 123.0 | |
| Dihedral Angle (°) | C-C-N-C | 15.0 |
Note: These are illustrative values based on calculations for similar molecules. Actual values would be obtained from a specific DFT calculation on the target molecule.
Vibrational Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and achieve better agreement with experimental data.[8]
Diagram: Workflow for DFT-Based Structural and Vibrational Analysis
Caption: A typical workflow for obtaining the optimized molecular geometry and predicted vibrational spectra using Density Functional Theory.
Electronic Properties and Reactivity Analysis
The electronic nature of a molecule is key to understanding its reactivity and intermolecular interactions. DFT calculations provide several important electronic descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[7]
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative)
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.5 |
| LUMO Energy (E_LUMO) | - | -1.2 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 |
| Ionization Potential (I) | -E_HOMO | 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
Note: These are illustrative values. They are essential for comparing the reactivity of a series of related compounds.
Diagram: HOMO and LUMO Visualization
Caption: A conceptual diagram of the HOMO-LUMO energy gap, a key indicator of molecular reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.[10][11]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this would be expected around the carbonyl oxygen atom.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. This is typically found around the amide hydrogen atom.
-
Green regions (neutral potential): Represent areas of relatively neutral electrostatic potential.
The MEP map provides a visual guide to how the molecule will interact with other molecules, including water, ions, and the amino acid residues in a protein's active site.[12]
Simulating Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][3] In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein (receptor).
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking if the site is unknown.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of this compound.
-
Perform a geometry optimization using a suitable method (e.g., DFT as described above or a faster molecular mechanics force field).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the receptor's binding site.[13]
-
The program's scoring function will estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most likely binding mode.
-
Visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.
-
Use this information to rationalize the compound's activity and suggest modifications to improve binding.
-
Diagram: Molecular Docking Workflow
Caption: The general workflow for performing a molecular docking study, from receptor and ligand preparation to the final analysis of results.
Conclusion and Future Directions
This guide has outlined a standard yet powerful theoretical framework for the in-depth characterization of this compound. By applying these computational methodologies, researchers can gain significant insights into its structural and electronic properties, as well as its potential as a bioactive agent. The data generated from these theoretical studies, including optimized geometries, predicted vibrational spectra, electronic reactivity descriptors, and molecular docking poses, provides a solid foundation for further experimental work. This synergy between in silico prediction and empirical validation is the cornerstone of efficient and rational drug design in the 21st century.
References
- CONICET. (n.d.). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational.
- PubChem. (n.d.). N-[(1r)-1-(4-Bromophenyl)-2-(Hydroxyamino)-2-Oxoethyl]-2,2-Dimethylpropanamide | C13H17BrN2O3 | CID 118797857.
- DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
- ResearchGate. (n.d.). Molecular electrostatic potential surfaces of the final compounds 4a–4n....
- NIH. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
- PubChem. (n.d.). N-(4-Bromophenyl)-N-methyl-formamide | C8H8BrNO | CID 15004464.
- PMC - NIH. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap.
- PMC. (n.d.). N-(4-Fluorophenyl)-2,2-dimethylpropanamide.
- Data.gov. (2025, September 6). Compound 525882: N,N-Dimethyl-N'-(4-bromophenyl)-isobutyramidine.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.). Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2.
- PMC - PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- ResearchGate. (2025, August 9). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF.
- MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- ResearchGate. (2018, October 11). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide.
- ResearchGate. (2018, March 12). (PDF) Pharmacophore and Structure-Based Drug Design, Molecular Dynamics and Admet/Tox Studies to Design Novel Potential Pad4 Inhibitors.
- MDPI. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications.
- PMC - NIH. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- ResearchGate. (n.d.). Molecular, vibrational and electronic structure of 4-bromo-2-halogenobenzaldehydes: Halogen and solvent effects | Request PDF.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:.
- ScienceOpen. (2019, September 15). Key Topics in Molecular Docking for Drug Design.
- Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p.
- ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.
- PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829.
- ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization, Molecular Docking and Theoretical Studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having Potential Enzyme Inhibition Applications | Request PDF.
- ResearchGate. (2019, August 13). Molecular structure, electronic properties, vibrational analysis and reactivity parameters Of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide: a theoretical study.
- ResearchGate. (n.d.). 3D optimized structures, HOMO, LUMO and energy gap of compounds CMP1, CMP2, CMP3 and CMP4..
- Stenutz. (n.d.). N,N-dimethylpropanamide.
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scienceopen.com [scienceopen.com]
Methodological & Application
synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide derivatives.
An In-Depth Technical Guide to the Synthesis and Derivatization of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound and its subsequent derivatization. This scaffold serves as a critical building block in medicinal chemistry, offering a versatile platform for developing novel therapeutic agents. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references.
Introduction: The Significance of the N-Aryl Amide Scaffold
The this compound core structure is of significant interest in modern drug discovery. The amide linkage is a ubiquitous feature in pharmaceuticals and natural products, providing metabolic stability and specific hydrogen bonding capabilities. The presence of a bromine atom on the phenyl ring is a key strategic feature, acting as a versatile functional handle for a wide array of cross-coupling reactions. This allows for the systematic exploration of chemical space through the introduction of diverse molecular fragments, a cornerstone of structure-activity relationship (SAR) studies.
Derivatives of this scaffold have been investigated for various therapeutic applications, including as antibacterial agents and receptor antagonists.[1][2][3] This guide will detail the robust synthesis of the core molecule and explore its most common and powerful derivatization pathway: the Suzuki-Miyaura cross-coupling reaction.
Core Synthesis: this compound via Schotten-Baumann Reaction
The most direct and reliable method for synthesizing the target compound is the acylation of 4-bromoaniline with pivaloyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[4][5][6]
Mechanistic Rationale
The Schotten-Baumann reaction involves the reaction of an amine with an acid chloride in the presence of a base.[4][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.[6]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most favorable leaving group.
-
Role of the Base: This reaction generates hydrochloric acid (HCl) as a byproduct. The added base (e.g., aqueous NaOH, pyridine, or triethylamine) is critical; it neutralizes the HCl, preventing it from protonating the starting amine.[5][8] Protonated amine is non-nucleophilic and would halt the reaction. By scavenging the acid, the base drives the equilibrium toward the formation of the amide product.[5] The use of a biphasic system (e.g., an organic solvent and water) is common, where the reactants are in the organic phase and the base neutralizes the HCl in the aqueous phase.[8][9]
Experimental Protocol: Core Synthesis
This protocol is designed to be self-validating, with clear checkpoints and purification steps.
Table 1: Reagents and Materials for Core Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 4-Bromoaniline | 172.03 | 5.00 g | 29.06 | 1.0 |
| Pivaloyl Chloride | 120.58 | 3.86 mL (3.84 g) | 31.85 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| 10% Aqueous NaOH Solution | 40.00 | ~50 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (5.00 g, 29.06 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Base Addition: Add 10% aqueous sodium hydroxide solution (50 mL) to the flask. Stir the biphasic mixture vigorously.
-
Acyl Chloride Addition: Add pivaloyl chloride (3.86 mL, 31.85 mmol) dropwise to the stirring mixture over 15-20 minutes using a dropping funnel. The reaction is exothermic; maintain the internal temperature below 10 °C.[]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The disappearance of the 4-bromoaniline spot indicates reaction completion.
-
Work-up - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.
-
Work-up - Washing: Wash the organic layer sequentially with 1 M HCl (50 mL), deionized water (50 mL), and finally with brine (50 mL) to remove unreacted base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white crystalline solid.[11]
Characterization
The purified product should be characterized using standard spectroscopic techniques to confirm its identity and purity. Expected data includes:
-
¹H NMR: Peaks corresponding to the aromatic protons, the N-H proton, and the characteristic singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon, and the carbons of the tert-butyl group.
-
IR Spectroscopy: Characteristic absorptions for the N-H stretch and the amide C=O stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C11H14BrNO.
Derivatization via Suzuki-Miyaura Cross-Coupling
The synthesized this compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond between the brominated phenyl ring and an organoboron compound, enabling the synthesis of a vast library of bi-aryl derivatives.[1][12]
Experimental Protocol: Suzuki Coupling
This protocol provides a general method for the coupling of an aryl boronic acid. Conditions may require optimization depending on the specific boronic acid used.
Table 2: Reagents and Materials for a Representative Suzuki Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 256.14 | 256 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1 mixture) | - | 10 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired coupled product.[1]
Table 3: Example Yields for Suzuki Coupling Derivatives [1]
| Aryl Boronic Acid | Product Structure | Typical Yield (%) |
| Phenylboronic acid | N-(biphenyl-4-yl)-2,2-dimethylpropanamide | 75-85 |
| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)-2,2-dimethylpropanamide | 80-90 |
| 3-Pyridylboronic acid | 2,2-dimethyl-N-(4-(pyridin-3-yl)phenyl)propanamide | 60-70 |
| 4-Fluorophenylboronic acid | N-(4'-fluorobiphenyl-4-yl)-2,2-dimethylpropanamide | 70-80 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Safety and Reagent Handling
Scientific integrity demands a commitment to safety. The following reagents require specific handling procedures.
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[13] It may cause damage to organs through prolonged exposure.[13] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Store in a tightly closed container under an inert atmosphere.[13]
-
Pivaloyl Chloride: Highly flammable liquid and vapor, corrosive, and causes severe skin burns and eye damage.[14][15] It is fatal if inhaled and reacts violently with water.[14] All manipulations must be conducted in a chemical fume hood.[15] Avoid contact with water and sources of ignition.[14][16] Store in a cool, dry, well-ventilated area.[14]
-
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) and similar catalysts can be air-sensitive. Handle under an inert atmosphere where possible. Consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Always consult the SDS for each chemical before use and follow all institutional safety protocols.
References
-
Hasan, M. R., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals. Available at: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Gorecka, M., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]
-
Pazdera, P., & Baxter, R. L. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid? ResearchGate. Available at: [Link]
-
Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
Gu, J., & Martin, R. (2022). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Organic Letters. Available at: [Link]
- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available at: [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2005). Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. Available at: [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]
-
KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS. Available at: [Link]
-
MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Available at: [Link]
-
Data.gov. (2025). Compound 525882: N,N-Dimethyl-N'-(4-bromophenyl)-isobutyramidine. Available at: [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE. Available at: [Link]
-
Vedantu. (n.d.). Schotten-Baumann Reaction and its Mechanism. Available at: [Link]
-
ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
-
YouTube. (2021). Schotten Baumann Reaction and its Mechanism. Available at: [Link]
Sources
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. byjus.com [byjus.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. testbook.com [testbook.com]
- 9. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. kscl.co.in [kscl.co.in]
- 16. lobachemie.com [lobachemie.com]
Application Notes & Protocols: Leveraging N-(4-Bromophenyl)-2,2-dimethylpropanamide in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation.[1][2][3] These are molecular frameworks that are capable of binding to multiple biological targets, offering a robust starting point for the development of novel therapeutics. N-(4-Bromophenyl)-2,2-dimethylpropanamide, also known as N-(4-bromophenyl)pivalamide, is an exemplar of such a scaffold. While its own intrinsic biological activity is not extensively documented, its true value lies in its role as a versatile and strategically functionalized building block.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, its critical role as a substrate in powerful cross-coupling reactions, and its application in the synthesis of targeted therapeutic agents. The protocols and insights herein are curated for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chemical entity.
The structure of this compound is deceptively simple, yet each component serves a distinct and critical purpose in medicinal chemistry:
-
The 4-Bromophenyl Group: This is the primary reactive handle of the molecule. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and predictable introduction of a wide array of molecular fragments, enabling extensive Structure-Activity Relationship (SAR) studies.[4][5][6]
-
The Amide Linker: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The amide in this scaffold serves as a rigid and stable linker between the reactive phenyl ring and the pivaloyl group.
-
The Pivaloyl Group (tert-Butyl): The bulky tert-butyl group provides steric hindrance, which can influence the conformation of the molecule and its derivatives. This steric bulk can also enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis. Furthermore, its lipophilicity can be advantageous for modulating the overall physicochemical properties of a drug candidate, such as membrane permeability.
This guide will demonstrate how these features are exploited in practical laboratory settings to accelerate the drug discovery process.
Part 1: Synthesis of the Scaffold
The synthesis of this compound is a straightforward N-acylation reaction. The protocol provided below is a standard, robust procedure based on the reaction of 4-bromoaniline with pivaloyl chloride.
Protocol 1: Synthesis of this compound
This protocol details the acylation of 4-bromoaniline using pivaloyl chloride in the presence of a mild base to neutralize the HCl byproduct.[7]
Materials:
-
4-Bromoaniline
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromoaniline (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product should have a higher Rf value than the starting 4-bromoaniline.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1M HCl (aqueous) to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Pivaloyl chloride is highly reactive towards water. Performing the reaction under anhydrous conditions prevents the hydrolysis of the acyl chloride, which would reduce the yield.
-
Base: Triethylamine or DIPEA acts as a scavenger for the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
0 °C Addition: The reaction is exothermic. Adding the pivaloyl chloride at 0 °C helps to control the reaction rate and minimize the formation of potential side products.
-
Aqueous Work-up: The acid wash removes any unreacted triethylamine, while the bicarbonate wash removes any remaining pivaloyl chloride and acidic impurities.
Caption: Workflow for the synthesis of the target scaffold.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized when it is used as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond provides a reliable site for the formation of new carbon-carbon and carbon-nitrogen bonds.
Application 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are common motifs in kinase inhibitors and other classes of drugs.[8][9][10] In this application, the bromine atom of our scaffold is replaced by an aryl or heteroaryl group from a boronic acid or boronate ester.
Mechanistic Insight:
The catalytic cycle of the Suzuki coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the scaffold.[10][11]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of the scaffold with a generic arylboronic acid.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Schlenk tube or microwave vial, inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Application 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines, which are key components of many pharmaceuticals, particularly kinase inhibitors.[12][13][14] This reaction couples our scaffold with a primary or secondary amine.
Mechanistic Insight:
The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated to form the C-N bond, regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N coupling of the scaffold with an amine.[15]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents.
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst, the phosphine ligand, the base (e.g., NaOt-Bu), and this compound.
-
Reagent Addition: Add the amine, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vial tightly and heat the mixture to 80-110 °C with stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pass the mixture through a pad of Celite® to remove the palladium catalyst, washing with an organic solvent.
-
Concentrate the filtrate. The residue can be partitioned between water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product using silica gel column chromatography.
Part 3: Case Studies in Drug Discovery
The true utility of this compound is demonstrated by its application in synthesizing biologically active molecules. The diversification enabled by cross-coupling allows for the exploration of SAR and the optimization of lead compounds.
Case Study 3.1: Scaffolds for Kinase Inhibitors
Many kinase inhibitors feature a biaryl or N-aryl-heteroaryl core structure, which is readily accessible from our scaffold.[16] The general strategy involves using the scaffold as the "western" half of the molecule and introducing a substituted aryl or heteroaryl group via Suzuki or Buchwald-Hartwig coupling to interact with the hinge region of the kinase ATP binding site.
Caption: General workflow for using the scaffold in drug discovery.
Example Application Data:
The table below shows hypothetical IC₅₀ data for a series of kinase inhibitors derived from the scaffold, illustrating how modifications at the 4-position impact activity.
| Compound | R Group (via Suzuki Coupling) | Target Kinase IC₅₀ (nM) |
| 1 | -Br (Parent Scaffold) | >10,000 |
| 2a | -Phenyl | 1,500 |
| 2b | -4-Methoxyphenyl | 850 |
| 2c | -3-Pyridyl | 250 |
| 2d | -4-(Morpholino)phenyl | 50 |
This data is illustrative and serves to demonstrate the principles of SAR.
Case Study 3.2: Scaffolds for Receptor Antagonists
The N-(4-bromophenyl) moiety is a key component in the dual endothelin receptor antagonist Macitentan. While Macitentan itself is a sulfamide, the underlying principle of using the 4-bromophenyl group as a key building block for further elaboration holds. In the synthesis of Macitentan, a 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate, showcasing the importance of the 4-bromophenyl unit in constructing complex, biologically active molecules.
Similarly, derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been developed as nonsteroidal progesterone receptor antagonists, again highlighting the utility of substituted phenyl amides and related structures in receptor modulation.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its straightforward synthesis and, more importantly, its capacity for facile diversification via robust and predictable cross-coupling chemistry make it an invaluable scaffold. By providing a stable core and a reactive handle, it allows for the systematic exploration of chemical space around a target of interest. The protocols and applications detailed in this guide serve as a foundation for researchers to integrate this versatile building block into their drug discovery programs, accelerating the journey from initial hit to optimized lead candidate.
References
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PubMed Central. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Preparation of N-acylated amines. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
-
Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed Central. Available at: [Link]
-
Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. PubMed Central. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]
-
Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. YouTube. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation. ResearchGate. Available at: [Link]
- Process for preparation of macitentan. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Building Block: N-(4-Bromophenyl)-2,2-dimethylpropanamide in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. N-(4-Bromophenyl)-2,2-dimethylpropanamide, also known as N-(4-bromophenyl)pivalamide, has emerged as a highly valuable and versatile intermediate. Its structure uniquely combines a nucleophilic secondary amide with a synthetically tractable aryl bromide, offering two orthogonal points for chemical modification. The bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and improve the stability of the molecule and its derivatives.
This technical guide provides an in-depth exploration of this compound as a building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and key applications in palladium-catalyzed cross-coupling reactions, complete with detailed, field-proven protocols and mechanistic insights.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value | Source |
| CAS Number | 24109-06-6 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [2] |
| Molecular Weight | 256.14 g/mol | [2] |
| Appearance | Off-white to light brown solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane. | General chemical knowledge |
-
Irritant: May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis and Characterization
The reliable synthesis of this compound is a critical first step for its use as a building block. The most common and efficient method is the acylation of 4-bromoaniline with pivaloyl chloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of a closely related fluoro-analog.
Reaction Scheme:
A straightforward acylation reaction.
Materials and Reagents:
-
4-Bromoaniline
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq.) in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.05 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Expected Characterization Data
While a publicly available experimental spectrum for this compound is scarce, the following data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.50 (d, 2H, Ar-H ortho to NH)
-
δ ~7.45 (d, 2H, Ar-H ortho to Br)
-
δ ~7.30 (s, 1H, NH)
-
δ ~1.30 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~176.5 (C=O)
-
δ ~137.5 (Ar-C)
-
δ ~132.0 (Ar-CH)
-
δ ~121.5 (Ar-CH)
-
δ ~117.0 (Ar-C-Br)
-
δ ~39.5 (quaternary C)
-
δ ~27.5 (CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~2970 (C-H stretch, aliphatic)
-
~1660 (C=O stretch, amide I)
-
~1530 (N-H bend, amide II)
-
~1070 (C-Br stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 255/257 ([M]⁺, isotopic pattern for Br), 199/201, 172, 57. The predicted m/z for the [M+H]⁺ adduct is 256.03316.[2]
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] this compound serves as an excellent substrate for this transformation.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure based on established methods for similar substrates.[4][5]
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-dioxane/water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 3 | 3-Pyridylboronic acid | Cs₂CO₃ | DME/H₂O | 85 | 70-85 |
Yields are typical for analogous Suzuki-Miyaura couplings and may vary.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[6][7]
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[9]
The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This is a representative protocol based on established methodologies for the amination of aryl bromides.[8]
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk tube or glovebox for inert atmosphere setup
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq.), the phosphine ligand (0.02-0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Addition of Reactants: Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Amine Addition: Add morpholine (1.2 eq.) to the mixture.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application in Pharmaceutical Synthesis: The Case of Macitentan
The 4-bromophenyl moiety is a common feature in many biologically active molecules. While this compound itself may not be a direct precursor, the closely related 5-(4-bromophenyl)pyrimidine core is central to the structure of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[3] The synthesis of Macitentan and its analogues often involves Suzuki-Miyaura or other cross-coupling reactions at the bromine-substituted position, underscoring the synthetic utility of this structural motif.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for selective transformations at both the aryl bromide and the amide positions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the context of palladium-catalyzed cross-coupling reactions for the construction of complex molecules with applications in medicinal chemistry and materials science. As with all chemical procedures, proper safety precautions and experimental techniques are essential for successful and reproducible results.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 520094, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 532829, N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. 13C NMR Chemical Shifts. Retrieved from [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
- Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1265, 133423.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 100979034. Retrieved from [Link].
- Ali, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
-
Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
- Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- Mori, S., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
- Kulesza, A., et al. (2020). Synthesis and structure of N-(4-bromophenyl)
-
National Institute of Standards and Technology. Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
National Institute of Standards and Technology. Propanamide, 2,2-dimethyl-N-phenyl-. Retrieved from [Link]
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4976.
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction.
-
SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. Retrieved from [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols for N-Aryl Amide Synthesis via the Schotten-Baumann Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all marketed drugs.[1] The Schotten-Baumann reaction offers a robust, scalable, and historically significant method for the synthesis of amides, including the critical class of N-aryl amides, from amines and acyl chlorides.[2][3][4] This application note provides a detailed technical guide for researchers, offering in-depth mechanistic insights, a step-by-step experimental protocol, troubleshooting advice, and considerations for optimizing the synthesis of N-aryl amides. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both success and safety.
Introduction: The Enduring Relevance of the Schotten-Baumann Reaction
First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a condensation reaction for synthesizing amides from an amine and an acyl chloride (or anhydride).[2][5][6] Its enduring utility in both academic and industrial settings, particularly in pharmaceutical development, stems from its operational simplicity, high efficiency, and the use of readily available and inexpensive reagents like aqueous inorganic bases.[5][7]
N-aryl amides, specifically, are a privileged structural motif found in a vast array of therapeutic agents, including analgesics, anti-inflammatories, and anticancer drugs.[8] The ability to reliably construct this bond is therefore a fundamental skill for any drug development professional. This guide focuses on the classic biphasic Schotten-Baumann conditions, which utilize an aqueous base and an immiscible organic solvent to facilitate the reaction.[3][4][9] This approach is particularly advantageous as it allows for the simultaneous neutralization of the hydrochloric acid byproduct, driving the reaction to completion.[10]
Mechanistic Rationale: A Tale of Two Phases
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5][11] The success of the biphasic protocol hinges on controlling the interplay between the amine nucleophile, the acyl chloride electrophile, and the aqueous base.
-
Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the aromatic amine (aniline derivative) attacking the electrophilic carbonyl carbon of the acyl chloride.[2][6] This occurs in the organic phase or at the interface of the two phases, forming a tetrahedral intermediate.[5][12]
-
Intermediate Collapse & Elimination : The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[2]
-
Acid Neutralization : The hydrochloric acid (HCl) generated reacts with the amine starting material to form an unreactive ammonium salt, which would halt the reaction.[10] The genius of the Schotten-Baumann conditions is the presence of an aqueous base (e.g., NaOH) in a separate phase.[3][10] The HCl byproduct is neutralized by the base, preventing the protonation of the amine and driving the reaction equilibrium toward the amide product.[3][10]
-
Deprotonation : The base also assists in the final deprotonation step of the positively charged intermediate, yielding the neutral N-aryl amide.[2][11]
The biphasic system cleverly sequesters the highly water-soluble base from the organic-soluble acyl chloride, minimizing the competing hydrolysis of the acyl chloride to an unreactive carboxylic acid.[7][13] Vigorous stirring is therefore critical to maximize the interfacial area where the key reactions occur.[13]
Diagram: Schotten-Baumann Reaction Mechanism
Caption: Step-by-step workflow for the synthesis of N-phenylacetamide.
-
Preparation of Solutions (Fume Hood):
-
In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq., e.g., 5.0 g, 53.7 mmol) in 50 mL of dichloromethane (CH₂Cl₂).
-
In a separate beaker, carefully prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 5.0 g of NaOH pellets in 50 mL of distilled water. Caution: Exothermic reaction. Allow the solution to cool.
-
-
Reaction Setup:
-
Place the flask containing the aniline solution in an ice bath on a magnetic stirrer.
-
Add the cooled 10% NaOH solution to the aniline solution.
-
Begin vigorous stirring to create an emulsion. The efficiency of the reaction is highly dependent on the interfacial surface area between the two phases. [7]
-
-
Addition of Acyl Chloride:
-
In the dropping funnel, place acetyl chloride (1.05 eq., e.g., 4.4 g, 56.4 mmol). Note: A slight excess of the acyl chloride is often used to ensure complete consumption of the amine, but a large excess should be avoided to minimize hydrolysis. [13] * Add the acetyl chloride dropwise to the vigorously stirred biphasic mixture over approximately 30 minutes. Maintain the temperature between 0 and 10 °C during the addition to control the exothermic reaction. [9]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). The smell of acetyl chloride should dissipate. [6]
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate.
-
Drain the lower organic layer (CH₂Cl₂) into a clean flask.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove any unreacted aniline).
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).
-
50 mL of brine (to reduce the amount of dissolved water in the organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-phenylacetamide.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low Yield | 1. Inefficient mixing of the biphasic system. 2. Hydrolysis of the acyl chloride. [13] 3. Protonation of the starting amine. [13] | 1. Increase the stirring rate significantly (>1000 rpm). 2. Ensure slow, controlled addition of the acyl chloride at low temperature. 3. Ensure at least one equivalent of base is present. Consider using a phase-transfer catalyst for challenging substrates. [14] |
| Significant Carboxylic Acid Byproduct | 1. Acyl chloride was added too quickly or at too high a temperature. 2. Insufficiently nucleophilic amine allows hydrolysis to compete. | 1. Improve temperature control and slow the addition rate. 2. Consider using a more non-polar organic solvent to reduce the solubility of the acyl chloride in the aqueous phase. For very unreactive amines, consider anhydrous conditions with an organic base like pyridine. [3][11] |
| Reaction Stalls | 1. Insufficient base to neutralize the generated HCl. 2. Poor quality of reagents (e.g., wet amine or hydrolyzed acyl chloride). | 1. Add additional aqueous base to the reaction mixture. [13] 2. Use freshly distilled/opened reagents. Ensure solvents are dry. |
Safety Considerations
-
Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Always handle in a well-ventilated fume hood.
-
Aniline: Is toxic by inhalation, ingestion, and skin absorption. It is a suspected mutagen and carcinogen. Handle with appropriate PPE.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Conclusion
The Schotten-Baumann reaction remains a highly relevant and powerful tool for the synthesis of N-aryl amides. By understanding the underlying mechanistic principles of this biphasic reaction, researchers can effectively control the interplay between acylation and competing side reactions. The protocol provided herein serves as a robust starting point that can be optimized for a wide range of aromatic amines and acyl chlorides, facilitating the efficient and scalable production of key intermediates for drug discovery and development.
References
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. (n.d.). BenchChem.
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
- Schotten Baumann Reaction. (2019, November 17). BYJU'S.
- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10). ResearchGate.
- Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. (n.d.). BenchChem.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017, August 1). World Journal of Pharmaceutical and Medical Research.
- Representative examples of amide-containing drugs. (n.d.). ResearchGate.
- The preparation and applications of amides using electrosynthesis. (2020, November 2). Green Chemistry.
Sources
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Assays for N-(4-Bromophenyl)-2,2-dimethylpropanamide Activity
Introduction: Targeting Fatty Acid Amide Hydrolase (FAAH) for Therapeutic Intervention
N-(4-Bromophenyl)-2,2-dimethylpropanamide is a synthetic compound with structural motifs common to a class of enzyme modulators. While its specific biological target may not be widely characterized, its structure suggests potential interaction with serine hydrolases. A key enzyme in this class, and a significant therapeutic target, is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and neuropsychiatric regulation.[2][3] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making it a compelling target for drug discovery.[2][4]
This guide provides a comprehensive framework for developing and executing robust biochemical and cell-based assays to determine the inhibitory activity of this compound against FAAH. The protocols are designed to ensure scientific rigor, reproducibility, and a clear path from initial screening to cellular validation.
Part 1: Primary Biochemical Assay for FAAH Inhibition
The initial assessment of a compound's activity against a purified enzyme is a critical first step. A fluorometric assay is a sensitive and high-throughput method to determine the direct inhibitory potential of this compound on FAAH activity.
Principle of the Fluorometric FAAH Activity Assay
This assay relies on a synthetic substrate that is non-fluorescent until cleaved by active FAAH. The enzymatic hydrolysis releases a fluorophore, 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorescence plate reader.[2][3] The rate of increase in fluorescence is directly proportional to FAAH activity. The potency of an inhibitor is determined by measuring the reduction in this rate in its presence.
Experimental Workflow for Biochemical FAAH Inhibition Assay
Caption: Workflow for the fluorometric biochemical FAAH inhibition assay.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
FAAH fluorogenic substrate (e.g., in DMSO)
-
This compound
-
Positive control inhibitor (e.g., URB597)
-
DMSO (vehicle)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in FAAH Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
Assay Plate Setup:
-
Add 50 µL of FAAH Assay Buffer to all wells.
-
Add 2-5 µL of the diluted test compound to the sample wells.
-
Add the same volume of DMSO to the "no inhibition" (100% activity) control wells.
-
Add the positive control inhibitor to its designated wells.
-
-
Enzyme Addition: Dilute the recombinant FAAH enzyme in ice-cold FAAH Assay Buffer. Add 20-30 µL of the diluted enzyme solution to all wells except the "no enzyme" blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C. This allows the test compound to interact with the enzyme before the substrate is introduced. For irreversible inhibitors, this pre-incubation time is a critical parameter.[4]
-
Reaction Initiation: Prepare the FAAH substrate solution in FAAH Assay Buffer according to the manufacturer's recommendations. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) every 1-2 minutes for 30-60 minutes.
Data Analysis and Presentation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Ratesample - Rateblank) / (RateDMSO - Rateblank)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50).
Table 1: Example Data for IC50 Determination of this compound against FAAH
| Compound Conc. (µM) | Average Rate (RFU/min) | % Inhibition |
| 100 | 15.2 | 92.4% |
| 30 | 25.8 | 85.1% |
| 10 | 48.3 | 72.1% |
| 3 | 90.1 | 48.2% |
| 1 | 125.6 | 28.1% |
| 0.3 | 155.9 | 10.2% |
| 0.1 | 168.4 | 3.1% |
| DMSO Control | 173.8 | 0% |
| No Enzyme Blank | 5.1 | - |
Part 2: Cell-Based Assay for FAAH Activity
To validate the findings from the biochemical assay and to assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential. This assay measures the ability of this compound to penetrate the cell membrane and inhibit intracellular FAAH.
Principle of the Cell-Based FAAH Assay
This method utilizes a cell line that endogenously expresses or is engineered to overexpress FAAH. The cells are treated with the test compound before lysis. The amount of active FAAH in the resulting cell lysate is then quantified using the same fluorometric principle described in the biochemical assay.[5]
Workflow for Cell-Based FAAH Activity Assay
Sources
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-(4-Bromophenyl)-2,2-dimethylpropanamide in Materials Science and Drug Discovery
Foreword: Unveiling the Potential of a Versatile Building Block
N-(4-Bromophenyl)-2,2-dimethylpropanamide, a molecule featuring a brominated phenyl ring coupled with a sterically demanding pivalamide group, represents a highly versatile yet underexplored building block in the realm of advanced materials and medicinal chemistry. Its true potential is unlocked when viewed not as a final product, but as a strategic starting point for creating complex, functional molecules. The bromophenyl moiety serves as a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond formations, while the bulky pivalamide group offers unique steric and electronic properties that can be leveraged to direct chemical reactions or influence the supramolecular architecture of novel materials.[1][2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how to effectively utilize this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the strategic design of next-generation materials and pharmacologically active compounds.
Section 1: Physicochemical Properties and Strategic Significance
The unique characteristics of this compound stem from the interplay between its two primary structural components: the reactive aryl bromide and the sterically hindered pivalamide.
| Property | Value | Significance in Synthetic Applications |
| Molecular Formula | C₁₁H₁₄BrNO | Provides the elemental composition. |
| Molecular Weight | 256.14 g/mol | Important for stoichiometric calculations in reactions. |
| CAS Number | 24109-06-6 | Unique identifier for this specific chemical substance. |
| Key Functional Groups | Aryl Bromide, Amide (Pivalamide) | The aryl bromide is a key site for cross-coupling reactions. The pivalamide group provides steric bulk and can act as a directing group.[1][3] |
| Appearance | Typically a white to off-white solid | Basic physical identification. |
The strategic value of this molecule lies in its capacity for sequential, selective functionalization. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[4][5][6] The pivalamide group, with its bulky tert-butyl moiety, can influence the regioselectivity of subsequent reactions on the aromatic ring and is a known component in the design of materials with specific packing properties, such as low molecular mass organogelators.[1][7]
Section 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures from simpler precursors.
The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in organic electronics, polymer chemistry, and medicinal chemistry.[8][9] In this context, this compound can be coupled with a wide range of boronic acids or esters to introduce new aryl or vinyl substituents.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or Pd(PPh₃)₄ is used, which is reduced in situ to Pd(0). The choice of catalyst and ligands is crucial for reaction efficiency.[10][11]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often employed to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[10]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. The water is necessary for the base to activate the boronic acid.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the phosphine ligand (e.g., SPhos; 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This is particularly relevant for drug discovery, where the arylamine motif is a common feature, and in materials science for creating charge-transporting materials used in organic light-emitting diodes (OLEDs).[12][13] this compound can be coupled with a variety of primary or secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-rich phosphine ligands is employed. The choice of ligand is critical and can influence the scope of amines that can be used.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), a suitable ligand (e.g., XPhos; 2-4 mol%), and a strong base (e.g., NaOtBu; 1.4 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Section 3: The Role of the Pivalamide Group in Material Design
The pivalamide group (N-pivaloyl) is more than just a protecting group; its steric bulk is a key feature for controlling molecular interactions and directing reactivity.
A Directing Group in Organic Synthesis
The N-pivaloyl group can act as an ortho-directing group in lithiation reactions, allowing for selective functionalization of the aromatic ring at the position adjacent to the amide. This provides a powerful tool for creating highly substituted aromatic compounds that would be difficult to synthesize otherwise.[3]
A Tool for Supramolecular Chemistry
In materials science, the bulky tert-butyl group of the pivalamide is instrumental in designing low molecular mass organogelators (LMOGs). This steric hindrance prevents dense crystal packing and instead encourages the formation of one-dimensional hydrogen-bonded networks. These networks can then entangle to form a fibrous matrix that immobilizes solvent molecules, creating a gel.[1][7] This principle can be applied to design novel materials for applications such as oil spill remediation or as scaffolds for tissue engineering.[1]
Visualizing a Synthetic Workflow:
Caption: General workflow for creating functional materials.
Section 4: Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of new chemical entities in drug discovery. The ability to easily modify the molecule via cross-coupling reactions allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.[15][16][17] The pivalamide group can provide metabolic stability or specific interactions with biological targets.[1] The bromophenyl moiety is a common feature in many biologically active compounds, and its functionalization can lead to potent and selective inhibitors or activators of various enzymes and receptors.[4][15]
Conclusion
This compound is a strategically designed building block with significant potential in both materials science and drug discovery. By understanding and applying modern synthetic methodologies such as palladium-catalyzed cross-coupling, and by leveraging the unique properties of the pivalamide group, researchers can unlock a vast chemical space for the creation of novel, high-value functional materials and therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for exploring the full potential of this versatile compound.
References
-
Pivalamide - Grokipedia. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]
-
HajimohamadzadehTorkambour, S., et al. (n.d.). Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Pivalamide. (2023, August 25). In Wikipedia. [Link]
-
Cabiddu, M. G., et al. (2003). An unusual behaviour of N-(tert-butoxycarbonyl)- and N-pivaloyl-(methylthio)anilines in metallation reactions. Tetrahedron, 59(16), 2893-2897. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Synthesis and Properties of New Functionalized Poly(imides) Based on 1,1-Bis(4-aminophenyl)-1-{4'-bis(4''-bromophenyl)amino}phenyl-2,2,2-trifluoroethane. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Petit, C., et al. (2020). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Advanced Functional Materials, 30(38), 2003711. [Link]
-
Bhardwaj, V., et al. (2022). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. Polyhedron, 225, 116054. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 15, 2026, from [Link] Lamp_C0
-
Soykan, C., et al. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Designed Monomers and Polymers, 10(3), 235-248. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. (2007). eXPRESS Polymer Letters, 1(9), 594-602. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]
-
oled organic light-emitting: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 15, 2026, from [Link]
-
Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]
-
Zysman-Colman, E. (2018). Recent advances in materials for organic light emitting diodes. Beilstein Journal of Organic Chemistry, 14, 1564-1566. [Link]
-
Recent advances in organic light-emitting diodes: toward smart lighting and displays. (2020). Materials Chemistry Frontiers, 4(3), 798-814. [Link]
-
Streamlining the synthesis of amides using Nickel-based nanocatalysts. (2023). Nature Communications, 14(1), 4995. [Link]
-
A New Generation of Organic Light-Emitting Materials and Devices. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
-
Mao, F., et al. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 21(19), 3825-3828. [Link]
-
Synthesis of the selectors pivaloylglycine and pivaloyl‐l‐valine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Organic Light Emitting Diodes. (2017, March 9). TIGP. [Link]
-
Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. (2019). Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]
-
Precursor and chemical trends in illicit drug manufacturing. (n.d.). DEA Diversion Control Division. Retrieved January 15, 2026, from [Link]
-
Narayanan, K., et al. (2023). A brief review on aniline and its derivatives. Journal of Molecular Structure, 1283, 135252. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Introduction: The Strategic Importance of N-(4-Bromophenyl)-2,2-dimethylpropanamide in Modern Synthesis
This compound, a pivotal building block in contemporary organic synthesis, offers a unique combination of steric and electronic properties that make it an invaluable synthon for drug discovery and materials science. The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, while the sterically demanding pivaloyl (2,2-dimethylpropanoyl) group imparts significant metabolic stability and influences the conformational rigidity of the resulting products. This unique structural feature is frequently exploited in the design of bioactive molecules to enhance their pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and robust protocols for two of the most powerful and versatile cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind the selection of reagents and reaction conditions, ensuring reproducibility and high yields.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 24109-06-6 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 148-150 °C | Commercially available |
| Solubility | Soluble in many organic solvents such as THF, dioxane, toluene, and DMF. | General chemical knowledge |
Core Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aryl structures which are prevalent in pharmaceuticals and functional materials.[2][3] The reaction's success hinges on a palladium-catalyzed cycle involving an aryl halide or triflate and an organoboron species.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Detailed Experimental Protocol: Synthesis of N-(biphenyl-4-yl)-2,2-dimethylpropanamide
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the Schlenk flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(biphenyl-4-yl)-2,2-dimethylpropanamide as a white solid.
Expected Yield: 85-95%
Characterization Data (Analogous Compound N-(biphenyl-4-yl)acetamide):
-
¹H NMR (400 MHz, CDCl₃): δ 7.61 – 7.55 (m, 4H), 7.47 – 7.41 (m, 4H), 7.37 – 7.32 (m, 1H), 7.23 (s, 1H), 2.23 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.6, 140.8, 137.9, 137.2, 128.8, 127.5, 127.0, 126.9, 120.5, 24.6.
Note: The provided characterization data is for a closely related analogue. The pivaloyl group's signals will appear as a singlet around 1.3 ppm in the ¹H NMR spectrum and the quaternary carbon and methyl carbons will appear in the aliphatic region of the ¹³C NMR spectrum.
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[5][6] This palladium-catalyzed reaction couples aryl halides or triflates with a wide variety of amines, amides, and other nitrogen nucleophiles.[7]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves three primary steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated, forming the desired arylamine product and regenerating the palladium(0) catalyst.
Detailed Experimental Protocol: Synthesis of N-(4-morpholinophenyl)-2,2-dimethylpropanamide
This protocol outlines the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide to an oven-dried Schlenk tube. Add this compound, Pd₂(dba)₃, and XPhos.
-
Reagent Addition: Add toluene, followed by morpholine via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-morpholinophenyl)-2,2-dimethylpropanamide as a solid.
Expected Yield: 90-98%
Characterization Data (Analogous Compound N-(4-morpholinophenyl)acetamide):
-
¹H NMR (400 MHz, CDCl₃): δ 7.37 (d, J = 9.0 Hz, 2H), 7.21 (s, 1H), 6.89 (d, J = 9.1 Hz, 2H), 3.86 (t, J = 4.9 Hz, 4H), 3.13 (t, J = 4.9 Hz, 4H), 2.14 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.3, 145.4, 131.6, 121.8, 116.2, 66.9, 49.9, 24.4.
-
MS (ESI): m/z calculated for C₁₂H₁₆N₂O₂ [M+H]⁺: 221.13, found: 221.13.
Note: The provided characterization data is for a closely related analogue. The pivaloyl group's signals will appear as a singlet around 1.3 ppm in the ¹H NMR spectrum and the quaternary carbon and methyl carbons will appear in the aliphatic region of the ¹³C NMR spectrum.
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and reproducible methods for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. The strategic selection of catalysts, ligands, and bases, grounded in a solid understanding of the reaction mechanisms, is paramount to achieving high yields and purity. The versatility of these cross-coupling reactions opens avenues for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. Further optimization of these protocols, including the exploration of more sustainable and cost-effective catalyst systems, will continue to expand the utility of this valuable building block in innovative synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 43(4), 506–518.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). PubMed Central. Retrieved from [Link]
- Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.
-
Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Molbank. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
-
PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
Molbank. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. CID 100979034 | C5H10NO+. Retrieved from [Link]
- Walker, S. D., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Abstract
N-(4-Bromophenyl)-2,2-dimethylpropanamide is a valuable building block in medicinal chemistry and materials science. Its synthesis via the N-acylation of 4-bromoaniline with pivaloyl chloride represents a classic and efficient transformation. However, scaling this process from the benchtop to kilogram quantities introduces significant challenges, primarily related to thermal management, reaction control, and product purification. This application note provides a comprehensive guide to the scale-up synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations. We present a detailed, validated protocol for a 100-gram scale synthesis, focusing on the Schotten-Baumann reaction conditions, which are well-suited for industrial applications.[1]
Foundational Principles: The Schotten-Baumann Reaction
The synthesis of this compound is achieved through the acylation of 4-bromoaniline with pivaloyl chloride. This transformation is a prime example of the Schotten-Baumann reaction, first described in 1883 by chemists Carl Schotten and Eugen Baumann.[1][2] The reaction involves the nucleophilic attack of an amine on an acyl chloride, facilitated by a base.[3][4]
Reaction Scheme: 4-Bromoaniline + Pivaloyl Chloride → this compound
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the highly electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of a tetrahedral intermediate.[1][3][4]
-
Elimination: This intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the chloride ion, which is an excellent leaving group.
-
Neutralization: A base is crucial for the reaction's success. It serves two primary functions: it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, and it deprotonates the positively charged nitrogen atom in the intermediate, driving the reaction to completion.[2]
Critical Parameters for Successful Scale-Up
Transitioning from a lab-scale flask to a multi-liter reactor requires careful consideration of several process parameters that are often negligible at a smaller scale.
-
Reagent Selection and Quality: For this synthesis, commercial-grade 4-bromoaniline and pivaloyl chloride are generally sufficient. However, the pivaloyl chloride should be of high purity (>98%) and handled under anhydrous conditions, as it reacts violently with water to form pivalic acid and corrosive HCl gas.[5] This hydrolysis not only consumes the reagent but also introduces an impurity that can complicate purification.
-
Solvent and Base Strategy: While classic Schotten-Baumann conditions often use a biphasic system with aqueous NaOH, a homogeneous system using an aprotic solvent like dichloromethane (DCM) or ethyl acetate with an organic base like triethylamine (Et₃N) is often preferred for scale-up.[4][6][7] This approach offers several advantages:
-
Easier Work-up: The resulting triethylammonium chloride salt can be removed via simple aqueous washes.
-
Better Temperature Control: Homogeneous systems provide more reliable heat transfer.
-
Avoidance of Hydrolysis: The absence of bulk water minimizes the hydrolysis of the reactive pivaloyl chloride.
-
-
Thermal Management (The Paramount Concern): The acylation of amines is a highly exothermic reaction. On a large scale, the heat generated can rapidly increase the internal temperature, leading to uncontrolled boiling of the solvent (especially DCM, b.p. ~40 °C) and potentially hazardous pressure buildup. Effective thermal management is the most critical factor for a safe and successful scale-up. This is achieved through:
-
Controlled Addition: The pivaloyl chloride must be added slowly and sub-surface to the amine solution.
-
Efficient Cooling: The reactor must be equipped with a cooling jacket capable of maintaining the internal temperature within a specific range (e.g., 0-10 °C) during the addition.
-
Vigorous Agitation: Good mixing is essential to dissipate heat from the point of addition and prevent localized "hot spots."
-
-
Work-up and Purification: The final product is a solid with low solubility in water.[8] This property is exploited for purification. A typical work-up involves sequential aqueous washes to remove byproducts. Recrystallization is an excellent and scalable method for achieving high purity, effectively removing unreacted starting materials and any side products.
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be performed in a well-ventilated fume hood or an appropriate process bay.
Reagent and Materials Data
| Compound | Formula | MW ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 0.581 | 100 | - | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 0.610 | 73.6 | 71.4 | 1.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.697 | 70.5 | 97.4 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 1000 | - |
| 1M Hydrochloric Acid | HCl | 36.46 | - | - | 500 | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 500 | - |
| Brine | NaCl (aq) | 58.44 | - | - | 500 | - |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and an addition funnel. Ensure the system is dry and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 4-bromoaniline (100 g, 0.581 mol), dichloromethane (1 L), and triethylamine (97.4 mL, 0.697 mol).
-
Cooling: Start the stirrer and begin cooling the reactor jacket to bring the internal temperature of the solution to 0-5 °C.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (71.4 mL, 0.610 mol) via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to ensure it does not exceed 10 °C. An exotherm is expected.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Monitoring: Monitor the reaction for the disappearance of 4-bromoaniline using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and slowly add 500 mL of water to quench any remaining pivaloyl chloride.
-
Work-up: Transfer the mixture to a 4 L separatory funnel.
-
Wash the organic layer with 1M HCl (500 mL) to remove triethylamine and any unreacted 4-bromoaniline.
-
Wash with saturated NaHCO₃ solution (500 mL) to remove any pivalic acid.
-
Wash with brine (500 mL) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane or a cold ethanol/water mixture, and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 130-140 g (87-94%)
-
Appearance: White to off-white crystalline solid.[9]
-
Safety and Hazard Management
This synthesis involves hazardous materials and a highly exothermic reaction. A thorough risk assessment is mandatory before proceeding.
| Chemical | Key Hazards | Mitigation Measures |
| Pivaloyl Chloride | Highly flammable, corrosive, lachrymator, water-reactive, toxic if inhaled.[10][11][12][13] | Handle only in a fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Use a dry, inert atmosphere. Have a Class B fire extinguisher and appropriate spill kit ready. |
| 4-Bromoaniline | Toxic by inhalation, ingestion, and skin contact. Irritant.[7] | Avoid creating dust. Wear gloves, goggles, and a lab coat. |
| Triethylamine | Flammable liquid, corrosive, causes severe skin and eye burns.[7] | Handle in a fume hood. Use chemical-resistant gloves and eye protection. |
| Dichloromethane | Volatile, suspected carcinogen, irritant.[7] | Use in a well-ventilated fume hood to avoid inhalation of vapors. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A typical method would use a C18 column with a mobile phase of acetonitrile and water. Purity should be >99%.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
¹H NMR should show characteristic peaks for the aromatic protons, the NH amide proton (a broad singlet), and the large singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR will confirm the number of unique carbon atoms.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (255.03/257.03 g/mol due to bromine isotopes).
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The scale-up synthesis of this compound is a robust and high-yielding process when key parameters are carefully controlled. The foundational Schotten-Baumann acylation chemistry is reliable, but its successful implementation on a large scale hinges on meticulous management of the reaction exotherm. By employing controlled reagent addition, efficient cooling, and a well-designed work-up and purification strategy, researchers and process chemists can safely and efficiently produce this important intermediate in high yield and purity.
References
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]
-
ResearchGate. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. [Link]
-
NIH PubMed Central. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature. [Link]
-
Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). [Link]
-
Organic Syntheses. (n.d.). Procedure for N,N-Dibenzyl-O-pivaloylhydroxylamine. [Link]
-
PubChem. (n.d.). Pivaloyl chloride. [Link]
-
Organic Syntheses. (n.d.). Multi-Decagram Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]
-
Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides. [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. [Link]
-
SD Fine-Chem. (n.d.). Pivaloyl Chloride MSDS. [Link]
-
Krishna Solvechem Ltd. (n.d.). Pivaloyl Chloride MSDS. [Link]
-
Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE MSDS. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. [Link]
- Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
-
NIH PubMed Central. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]
-
RSC Publishing. (2025, August 28). Analytical Methods. [Link]
- Google Patents. (n.d.).
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. [Link]
-
NIH PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities. [Link]
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kscl.co.in [kscl.co.in]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: N-Aryl Amide Synthesis
Welcome to the Technical Support Center for N-Aryl Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of N-aryl amides. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding N-aryl amide synthesis.
Q1: My N-aryl amide synthesis is giving a low yield. What are the most common culprits?
Low yields in N-aryl amide synthesis can often be attributed to several factors, including inactive catalysts, inappropriate reaction conditions, or competing side reactions.[1] Key areas to investigate are:
-
Catalyst Deactivation: The palladium or copper catalyst can be deactivated by exposure to air or impurities.[1]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent are all interconnected and crucial for a successful reaction. An inappropriate combination for your specific substrates can lead to poor yields.[1]
-
Competing Side Reactions: Undesired reactions such as the reduction of the aryl halide (hydrodehalogenation) or self-coupling of the aryl halide (homocoupling) can consume starting materials and reduce the yield of the desired product.[1]
-
Moisture: The presence of water can lead to the hydrolysis of starting materials, especially acyl chlorides, or intermediates, preventing the desired amide formation.[2][3]
Q2: I am observing the formation of a biaryl byproduct. What is causing this?
The formation of a biaryl byproduct (Ar-Ar) is a result of a homocoupling side reaction of your aryl halide. This is a common issue in cross-coupling reactions, particularly in Ullmann-type reactions that use copper catalysts, but can also occur in palladium-catalyzed systems.[4] The mechanism in palladium catalysis typically involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to produce the biaryl.[4]
Q3: My reaction is not proceeding to completion, and I'm recovering my starting materials. What should I check first?
If your reaction is not proceeding, the first step is to verify the integrity of your reagents and the activity of your catalyst.
-
Catalyst Activity: Ensure you are using a fresh, high-purity catalyst. Palladium and copper catalysts can degrade over time, especially if not stored under an inert atmosphere.[1]
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of appropriate purity and that solvents are anhydrous.
-
Reaction Conditions: Double-check your reaction temperature and time. Some sterically hindered substrates may require more forcing conditions to react.[2]
Q4: How do I choose the right ligand for my Buchwald-Hartwig amination?
The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered biarylphosphine ligands are often effective.[1] The ligand influences the stability of the palladium complex and the rates of oxidative addition and reductive elimination. For challenging substrates, such as aryl chlorides, bulky phosphine ligands may be necessary to achieve reasonable yields.[5] If your initial choice is not working, it is often necessary to screen a variety of ligands to find the optimal one for your specific substrates.[1]
In-Depth Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to a number of factors that can lead to low yields or complete reaction failure.[6]
Potential Causes & Solutions
-
Inactive or Deactivated Catalyst:
-
Explanation: The active Pd(0) species is susceptible to oxidation. Improper handling or storage can lead to a catalyst that is no longer active.
-
Solution: Use a fresh, high-purity palladium source and ligand. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inappropriate Ligand Selection:
-
Explanation: The ligand plays a crucial role in the catalytic cycle. A ligand that is not well-suited for the specific substrates can lead to slow reaction rates or catalyst decomposition.
-
Solution: Screen a variety of ligands. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands are often required.[5]
-
-
Incorrect Base:
-
Explanation: The base is required to deprotonate the amine, but a base that is too strong can lead to side reactions, while a base that is too weak will result in a slow or incomplete reaction.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common choice for many Buchwald-Hartwig reactions, but for base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[7]
-
-
Poor Solvent Choice:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Side Reactions in Palladium-Catalyzed N-Aryl Amide Synthesis
Hydrodehalogenation
-
Description: The replacement of the halide on the aryl halide with a hydrogen atom, leading to a hydrodehalogenated arene.
-
Mechanism: This can occur via a β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[6]
-
Solutions:
-
Ligand Modification: Using a different ligand can alter the relative rates of reductive elimination and β-hydride elimination.
-
Lower Reaction Temperature: This can sometimes disfavor the β-hydride elimination pathway.[1]
-
Base Selection: Using a less sterically hindered base may minimize this side reaction.[1]
-
Homocoupling of Aryl Halide
-
Description: The formation of a biaryl compound from two molecules of the aryl halide.
-
Mechanism: This side reaction is thought to proceed through a Pd(II) intermediate that undergoes reductive elimination to form the Ar-Ar bond.[4]
-
Solutions:
-
Control Stoichiometry: Ensure the correct stoichiometry of reactants.
-
Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.
-
Aryl Group Exchange
-
Description: When using phosphine ligands, an exchange can occur between the aryl group of the aryl halide and a phenyl group from the phosphine ligand, leading to N-phenylated byproducts.[8]
-
Solutions:
-
Ligand Choice: Use ligands that are less prone to this exchange, such as those with non-aromatic substituents on the phosphorus atom.
-
Issue 3: Challenges in Ullmann Condensation
The Ullmann condensation is a classical method for N-aryl amide synthesis that typically uses a copper catalyst. While it has seen many improvements, it can still present challenges.[9]
Potential Causes & Solutions
-
Inactive Copper Catalyst:
-
Explanation: The copper catalyst can be sensitive to air and moisture.
-
Solution: Use a fresh, high-purity copper source (e.g., CuI). In some cases, in situ activation of copper powder is necessary.[9]
-
-
Harsh Reaction Conditions:
-
Poor Substrate Scope:
Issue 4: Substrate-Specific Problems
Steric Hindrance
-
Description: Bulky groups on either the aryl halide or the amide can slow down or prevent the reaction.[2]
-
Solutions:
Hydrolysis of Acyl Chlorides
-
Description: When using acyl chlorides as the acyl source, trace amounts of water can lead to hydrolysis, forming the unreactive carboxylic acid.[2]
-
Solutions:
Quantitative Data Summary
The following table summarizes key reaction parameters for different N-aryl amide synthesis methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |
| Typical Catalyst Loading | 1-5 mol% | 5-20 mol% (can be stoichiometric) |
| Ligands | Biarylphosphines (e.g., Xantphos, RuPhos) | Diamines, amino acids (e.g., L-proline) |
| Bases | NaOt-Bu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Solvents | Toluene, dioxane, THF | DMF, NMP, DMSO |
| Temperature | 80-120 °C | 100-210 °C (milder with modern ligands) |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: Under an argon atmosphere, add the aryl halide (1.0 mmol), the amide (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction flask.[1]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Ligand-Assisted Ullmann Condensation
This protocol utilizes a ligand to enable milder reaction conditions.
-
Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 mmol), the amide (1.2 mmol), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMSO, 5 mL).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 5 to 24 hours depending on the substrates.[10]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Mechanistic Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination with a competing side reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PMC. Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. [Link]
-
Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
-
ResearchGate. Amide Synthesis via Nickel-Catalysed Reductive Aminocarbonylation of Aryl Halides with Nitroarenes. [Link]
-
RSC Advances. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Semantic Scholar. Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. [Link]
-
ACS Publications. Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
PMC. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
ResearchGate. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
-
ACS Sustainable Chemistry & Engineering. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
PMC. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry – Specific Name Reactions. [Link]
-
ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
PMC. N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]
-
Green Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Organic Letters. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. [Link]
-
Organic Letters. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Organic Letters. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Substrate scope of N‐aryl imines. Reaction conditions:.... [Link]
-
ResearchGate. C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. [Link]
-
RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude N-(4-Bromophenyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the purification of N-(4-Bromophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Q1: My crude product is an oil/waxy solid and is difficult to handle. What is the likely cause and how can I resolve this?
A1: The presence of residual solvent or unreacted starting materials often leads to an oily or waxy crude product. The starting material, 4-bromoaniline, is a low-melting solid, and residual solvents can act as a eutectic mixture.
-
Troubleshooting Steps:
-
Initial Washing: Before attempting a full-scale purification, wash the crude product with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted 4-bromoaniline. This is effective because the aniline will form a water-soluble salt.[1]
-
Aqueous Work-up: Follow the acid wash with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the carboxylic acid byproduct (pivalic acid) from the potential hydrolysis of pivaloyl chloride.
-
Drying: Ensure the crude product is thoroughly dried under vacuum to remove any residual organic solvent from the reaction or extraction steps.
-
Q2: I'm seeing multiple spots on my TLC plate after an initial work-up. What are the likely impurities?
A2: The impurities in your crude this compound will largely depend on the synthetic route. Assuming a Schotten-Baumann reaction between 4-bromoaniline and pivaloyl chloride, the common impurities are:
-
Unreacted 4-bromoaniline: This will appear as a separate spot on the TLC plate.
-
Pivalic acid: Formed from the hydrolysis of pivaloyl chloride. This may streak on the TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.
-
Di-acylated product: While less common with anilines, it's a possibility if the reaction conditions are too harsh.
Visualizing Your Purification: TLC Analysis
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Below is a guide to visualizing the components of your reaction mixture.
| Compound Type | Visualization Method | Expected Appearance |
| This compound (Product) | UV Light (254 nm) | Dark spot (UV quenching) |
| 4-Bromoaniline (Starting Material) | UV Light (254 nm), p-Anisaldehyde Stain | Dark spot (UV quenching), Colored spot with stain |
| Pivalic Acid (Byproduct) | Bromocresol Green Stain | Yellow spot on a blue background[2] |
| General Organic Compounds | Iodine Vapor, Permanganate Stain | Brown spots (Iodine), Yellow/brown spots on a purple background (Permanganate)[2][3][4] |
Purification Protocols
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[5] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents. Good candidates for N-aryl amides include ethanol, ethyl acetate, acetone, and mixtures of hexanes and ethyl acetate.[5][6] Given the haloaryl group, a mixture of a polar solvent with a non-polar solvent like hexanes is a good starting point.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If your solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Method 2: Flash Column Chromatography
If recrystallization fails to provide a pure product, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Protocol:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good eluent will give your product an Rf value of approximately 0.3. A common starting point for amides is a mixture of hexanes and ethyl acetate.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Run the column with your chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking is often caused by acidic or basic impurities or the compound's own properties.
-
Solution: Add a small amount of a modifier to your eluent. For potentially acidic impurities, adding a few drops of acetic acid can help. For basic impurities, or if the amide itself is interacting strongly with the acidic silica, adding a small amount of triethylamine (0.1-1%) can improve the separation.[5]
Q4: My product is not separating from a key impurity. What are my options?
A4:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.[1]
Logical Flow for Purification Strategy
Caption: Decision-making workflow for purification.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Reddit. (2023). TLC for amide synthesis. r/OrganicChemistry. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. University of Colorado Boulder Department of Chemistry. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Anwar, S., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
GL Sciences. (n.d.). Amide Column. GL Sciences. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Resonance. [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. MicroSolv. [Link]
-
Chromatography Forum. (2014). Amide vs Amine. Chromatography Forum. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.).
Sources
Technical Support Center: Amide Synthesis from Acid Chlorides
Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of amides from acid chlorides. Here you will find structured guidance in a question-and-answer format to directly address common issues encountered during experimentation, complete with field-proven insights and detailed protocols.
Troubleshooting Guide
Issue 1: Low to No Amide Product Yield
Question: My reaction shows a low yield or no formation of the desired amide product. What are the likely causes and how can I resolve this?
Answer:
Low or non-existent yields in amide synthesis from acid chlorides are frequently traced back to a few critical factors: the quality and reactivity of the starting materials, the reaction conditions, and the presence of competing side reactions.
Causality and Strategic Solutions:
-
Poor Quality Acid Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. This hydrolysis converts the acid chloride back to the unreactive carboxylic acid, which will not react with the amine under these conditions.
-
Verification: Before use, check the purity of your acid chloride via IR spectroscopy (looking for a broad O-H stretch from the carboxylic acid) or by reacting a small sample with an alcohol to see if the corresponding ester forms readily.
-
Solution: Use freshly prepared or distilled acid chloride for your reaction. If preparing it in situ from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the complete removal of the excess reagent before adding the amine.[1][2] Heating is often required when using SOCl₂ to drive the formation of the acid chloride.[3]
-
-
Amine Deactivation: The reaction between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Mechanism Insight: The lone pair on the amine's nitrogen is essential for the nucleophilic attack on the carbonyl carbon of the acid chloride.[5][6] Protonation of this nitrogen removes the lone pair, effectively stopping the reaction.
-
Solution: A base is required to neutralize the HCl byproduct and drive the equilibrium towards the product.[4][7][8] You can either use two equivalents of the starting amine (one as the nucleophile and one as the base) or, more commonly, add a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][][10] Alternatively, Schotten-Baumann conditions, which involve using an aqueous base like NaOH, can be employed.[2][11][12]
-
-
Steric Hindrance: Bulky substituents on either the amine or the acid chloride can significantly slow down the reaction rate by sterically hindering the approach of the nucleophilic amine to the electrophilic carbonyl carbon.[13][14]
-
Solution: For sterically hindered substrates, more forcing conditions may be necessary, such as heating the reaction mixture.[] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial in these cases.[] In particularly challenging cases, alternative synthetic routes might be required.[13][15]
-
-
Inappropriate Solvent: The choice of solvent can impact reaction rates and solubility of reagents.
-
Recommendation: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[1][7] Polar aprotic solvents like dimethylformamide (DMF) can also be effective.[7] Recently, bio-based solvents like Cyrene™ have been shown to be effective and more environmentally friendly alternatives.[16][17]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired amide, but I'm also observing significant impurities. What are the common side reactions and how can I minimize them?
Answer:
The high reactivity of acid chlorides can lead to several side reactions, especially if the reaction conditions are not carefully controlled.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Acid Chloride: As mentioned previously, any water present in the reaction will hydrolyze the acid chloride to the corresponding carboxylic acid.[18]
-
Mitigation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Reaction with Solvent: Some solvents can react with the acid chloride. For example, if using an alcohol as a solvent, ester formation will compete with amide formation.
-
Mitigation: Choose a non-reactive, aprotic solvent.
-
-
Over-acylation of Primary Amines: If a primary amine (R-NH₂) is used, it is possible for the initially formed secondary amide (R-NH-COR') to be acylated a second time to form an imide (R-N(COR')₂), although this is generally less favorable.
-
Mitigation: Use a controlled stoichiometry of the acid chloride (ideally a 1:1 ratio with the amine). Slow, dropwise addition of the acid chloride to the amine solution can help to prevent localized high concentrations of the acid chloride.[8]
-
Issue 3: Difficulties in Product Purification
Question: I've completed the reaction, but I'm struggling to isolate a pure amide product. What are the best practices for work-up and purification?
Answer:
Purification of the amide product involves removing unreacted starting materials, the base, and any salt byproducts.
Systematic Purification Protocol:
-
Aqueous Work-up:
-
Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extraction: The amide product is then extracted into an organic solvent like DCM or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any excess amine and the tertiary amine base.
-
A dilute base (e.g., 5% NaOH or saturated NaHCO₃ solution) to remove any unreacted acid chloride (which will hydrolyze) and the corresponding carboxylic acid.[3]
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[14]
-
-
-
Drying and Concentration: The extracted organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[14]
-
Final Purification:
-
Recrystallization: If the amide is a solid, recrystallization is often an effective method for achieving high purity.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography is the standard method.
-
A recent development for certain amides is a precipitation protocol using the bio-derived solvent Cyrene™, which can significantly improve molar efficiency by avoiding aqueous work-up and chromatography.[16]
Experimental Protocols
Protocol 1: General Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a standard procedure for the synthesis of amides from acid chlorides.[7]
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a tertiary amine base, such as triethylamine or DIEA (1.1-1.5 equivalents).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.0-1.2 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the aqueous work-up and purification as described above.
| Reagent | Equivalents | Role |
| Amine | 1.0 | Nucleophile |
| Acid Chloride | 1.0 - 1.2 | Electrophile |
| Tertiary Amine Base | 1.1 - 1.5 | HCl Scavenger |
| Aprotic Solvent | - | Reaction Medium |
Visualizing the Workflow
Caption: Decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary amine (R₃N) to form an amide? No, tertiary amines cannot form amides because they lack the necessary N-H proton to be removed in the final step of the mechanism. [5][19]They can, however, be used as non-nucleophilic bases to scavenge the HCl produced. [19] Q2: Why is the reaction of an acid chloride with an amine so vigorous? These reactions are often highly exothermic. [8][]The high reactivity of the acid chloride combined with the nucleophilicity of the amine leads to a rapid reaction rate, releasing a significant amount of heat. This is why slow addition of the acid chloride and cooling the reaction mixture is crucial for control. [][19] Q3: What are "Schotten-Baumann conditions"? This refers to carrying out the acylation of an amine (or alcohol) using an acid chloride in the presence of an aqueous base, such as sodium hydroxide. [11][12]This creates a two-phase system where the reaction occurs, and the aqueous base neutralizes the HCl byproduct as it is formed. [4][11] Q4: My starting amine is an aniline, which is a poor nucleophile. Are there any special considerations? Yes, less reactive amines like anilines may require more forcing conditions to react efficiently with acid chlorides. [19]This could involve heating the reaction or using a catalyst like DMAP. []Ensuring a strong enough base is present is also critical. [19] Q5: Can I prepare the acid chloride in the same pot and react it directly with the amine without isolation? Yes, this is possible and is referred to as an in situ or "one-pot" procedure. [1][7]After forming the acid chloride from a carboxylic acid (e.g., using thionyl chloride), the excess reagent must be removed (often by distillation or under vacuum) before adding the amine and base. [1][3]Adding a catalytic amount of DMF can sometimes be effective in generating the active Vilsmeier reagent for acid chloride formation. [3]
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
ChemistNate. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature. Retrieved from [Link]
-
MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Organic Process Research & Development. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]
-
ResearchGate. (2023, March 6). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Organic Process Research & Development. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]
-
Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks?. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide Synthesis [fishersci.it]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. jk-sci.com [jk-sci.com]
- 13. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.hud.ac.uk [pure.hud.ac.uk]
- 17. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Introduction
Welcome to the technical support guide for N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS No: 24109-06-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Ensuring high purity is critical for reliable downstream applications, from screening assays to synthetic transformations. This guide provides troubleshooting advice in a direct question-and-answer format, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.
Identifying the Enemy: Common Impurities & Their Sources
The purity of your final product is directly influenced by the quality of your starting materials and the control over your reaction conditions. This compound is typically synthesized via the acylation of 4-bromoaniline with pivaloyl chloride or a related activated pivalic acid derivative, often under Schotten-Baumann conditions.[] Understanding the potential impurities is the first step toward their effective removal.
| Impurity Name | Source / Cause | Typical Analytical Signature |
| 4-Bromoaniline | Unreacted starting material. | Basic character; distinct spot on TLC (often lower Rf); characteristic aromatic signals in ¹H NMR. |
| Pivalic Acid / Pivalic Anhydride | Excess reagent or hydrolysis of pivaloyl chloride. | Acidic character; can be removed with a basic wash; may appear as broad signals in ¹H NMR. |
| N,N-diacyl-4-bromoaniline | Over-acylation of the starting amine. | More nonpolar than the desired product; higher Rf on TLC. |
| Hydrolysis Product | Exposure of the final product to strong acid or base, or prolonged exposure to moisture, can cleave the amide bond.[2] | Results in the re-emergence of 4-bromoaniline and pivalic acid. |
| Residual Solvents | Incomplete removal of reaction or extraction solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Characteristic sharp singlets or multiplets in ¹H NMR.[3] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and work-up of this compound.
dot
Caption: Troubleshooting Decision Workflow.
Q1: My final product is a sticky oil or a low-melting, waxy solid instead of a crisp, crystalline material. What should I do?
A1: This is a classic sign that your compound is significantly impure. The presence of unreacted starting materials or solvent residues can act as an impurity, disrupting the crystal lattice and leading to a lower, broader melting point or preventing crystallization altogether.
-
Causality: Crystalline solids are defined by a highly ordered three-dimensional structure. Impurities do not fit into this lattice, causing defects that lower the energy required to break the structure apart (i.e., melt it).
-
Recommended Action: Direct crystallization is unlikely to be effective. The best course of action is purification by flash column chromatography . This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[4] The desired amide product is moderately polar and should separate well from the more polar 4-bromoaniline and nonpolar byproducts. See the Detailed Protocol: Flash Column Chromatography section below.
Q2: After work-up, my product is yellow or brown. How can I get a white or off-white solid?
A2: The color is almost certainly due to residual 4-bromoaniline, which is prone to air oxidation, forming highly colored impurities.
-
Causality: Aromatic amines are easily oxidized, even by atmospheric oxygen, to form complex, colored polymeric structures. Even trace amounts can impart significant color to the bulk material.
-
Recommended Action:
-
Recrystallization: This is the most effective method for removing small amounts of colored impurities from a solid product. The desired compound should be significantly more soluble in the hot solvent than in the cold, while the impurity should either remain in solution upon cooling or be insoluble in the hot solvent.
-
Activated Carbon (Charcoal) Treatment: If the color persists after one recrystallization, you can use an activated carbon treatment. Add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot, dissolved solution before filtering. The carbon's high surface area adsorbs the large, colored impurity molecules. Caution: Use sparingly, as it can also adsorb your product, reducing your yield.
-
Q3: My TLC plate shows three spots. How do I know which one is my product and what the others are?
A3: This is a common scenario. The spots correspond to your desired product and at least two other substances, likely the starting materials.
-
Causality: Thin-Layer Chromatography (TLC) separates compounds based on polarity. The silica gel stationary phase is very polar. Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and travel shorter distances (lower Rf).
-
Recommended Action:
-
Rf Analysis: Generally, the starting 4-bromoaniline is the most polar compound and will have the lowest Rf. The desired amide product, this compound, will be less polar than the aniline and have a higher Rf. Any nonpolar byproducts would have the highest Rf.
-
Co-spotting: The definitive way to identify the spots is by co-spotting. On a new TLC plate, place a spot of your crude mixture in one lane. In an adjacent lane, place a spot of your authentic 4-bromoaniline starting material. In a third lane, place a spot of the crude mixture on top of a spot of the 4-bromoaniline. If the starting material spot runs to the same height as one of the spots in your crude lane, and the "co-spot" lane shows a single, merged spot at that height, you have confirmed its identity.
-
Purification Choice: If the spots are well-separated (ΔRf > 0.2), column chromatography will be very effective. If the main impurity is just a small amount of starting material, a carefully chosen recrystallization may suffice.
-
Purification & Analysis Workflow
dot
Caption: General Workflow for Purification and Analysis.
Detailed Protocol: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold, while the impurities have different solubility properties.
Solvent Selection for this compound:
| Solvent System | Rationale |
| Ethanol/Water | Good general choice. The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop more of hot ethanol to clarify, then allow to cool. |
| Hexanes/Ethyl Acetate | A good non-protic option. Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot hexanes until the cloud point is reached. Clarify with a drop of ethyl acetate and cool. |
Step-by-Step Protocol (Ethanol/Water Example):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
To the hot solution, add hot water dropwise until the solution turns persistently cloudy.
-
Add 1-2 drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (or just ice-cold water).
-
Dry the crystals under high vacuum to remove all residual solvent.
Detailed Protocol: Flash Column Chromatography
This technique is used for separating components of a mixture on a larger scale than TLC.[5]
Step-by-Step Protocol:
-
TLC Analysis: First, determine the best mobile phase (eluent) using TLC. A good eluent system (e.g., Hexanes:Ethyl Acetate) should give your product an Rf value of 0.25-0.35 .
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to your dissolved sample and evaporate the solvent (this is called "dry loading").
-
Carefully add the solid, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Using gentle pressure (from a pump or air line), push the solvent through the column, collecting the liquid (fractions) in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Purity Assessment FAQ
Q1: What is the most reliable way to confirm the purity of my final product?
A1: A combination of methods provides the most confidence.
-
¹H NMR Spectroscopy: This is the best method for confirming the structure and assessing purity. A pure sample will show clean signals corresponding to the structure with correct integrations, and an absence of peaks from starting materials or solvents.[3]
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities cause the melting point to be depressed and broaden.
-
HPLC: For quantitative purity analysis, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard, capable of detecting impurities down to very low levels.[6][7]
Q2: My compound looks pure by ¹H NMR, but the yield is over 100%. What happened?
A2: This almost always indicates the presence of residual, non-protonated material or, more commonly, high-boiling point solvents like DMSO or water that are not readily apparent in a standard ¹H NMR spectrum run in CDCl₃ or are obscuring parts of the spectrum. Dry your sample extensively under high vacuum, potentially with gentle heating, and re-weigh.
Q3: Can I use Gas Chromatography (GC) to assess the purity?
A3: It is possible but not ideal. This compound has a relatively high molecular weight and boiling point, which may require high temperatures for volatilization in a GC inlet. This can risk thermal decomposition of the amide. HPLC is a more suitable technique for compounds of this nature.[8]
References
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Wikipedia. (2024). Urea. Wikipedia. [Link]
- Šatínský, D., et al. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns.
-
Jackson, A. D., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
GL Sciences. InertSustain Amide Column. GL Sciences Inc. [Link]
-
Thakare, K. S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]
- Google Patents. (2009). Process for the preparation of 4-bromophenyl derivatives.
- Google Patents. (2002). Preparation of 4-bromoaniline derivatives.
-
PubChem. This compound. PubChem. [Link]
-
Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Chemchart. [Link]
-
White Rose eTheses Online. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)... Journal of Chemical Health Risks. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
-
IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... IOSR Journal of Applied Chemistry. [Link]
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity... ResearchGate. [Link]
-
Ciemborowska, A., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials (Basel). [Link]
- Google Patents. (2017). Process for preparation of macitentan.
-
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. [Link]
-
Ravinder, K., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Korean Chemical Society. [Link]
-
ResearchGate. (1979). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate. [Link]
- Google Patents. (1988). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- Google Patents. (1979). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
Sources
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. biotage.com [biotage.com]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered N-Aryl Amides
Welcome to the Technical Support Center for the synthesis of sterically hindered N-aryl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, address frequently asked questions, and offer detailed experimental protocols to overcome the significant challenges associated with the formation of these sterically demanding amide bonds. The inherent difficulties, primarily arising from severe steric hindrance and often coupled with poor nucleophilicity of the aryl amine, can lead to low yields, incomplete reactions, and challenging purifications.[1][2][3] This document provides a systematic and experience-driven approach to navigate these synthetic hurdles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered N-aryl amides in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction to form a sterically hindered N-aryl amide is resulting in very low or no yield. What are the likely causes and how can I improve it?
Answer: Low yields in these reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Insufficient Reactivity Due to Steric Hindrance: The primary obstacle is often the steric bulk around the reacting centers, which slows down the nucleophilic attack of the amine on the activated carboxylic acid derivative.[1][2]
-
Poor Nucleophilicity of the Aryl Amine: The presence of electron-withdrawing groups on the aryl amine can significantly reduce the nucleophilicity of the nitrogen atom, making it a poor reactant.[1][5]
-
Solution: For less nucleophilic anilines, consider using a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts. DMAP forms a highly reactive intermediate with the activated carboxylic acid, which is more susceptible to attack by the weak nucleophile.[]
-
-
Inadequate Anhydrous Conditions: Activated carboxylic acid species, such as acyl chlorides, are highly susceptible to hydrolysis. Any trace moisture in the solvents, reagents, or glassware will lead to the formation of the unreactive carboxylic acid, thereby reducing the yield.[1][4]
-
Solution: Ensure all glassware is oven-dried before use. Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent. Ensure the aryl amine and any other reagents are thoroughly dried.[1]
-
-
Ineffective Catalyst System (for cross-coupling reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is critical and highly substrate-dependent.[4][7]
-
Solution:
-
Catalyst/Ligand: Use a fresh, high-purity palladium source and a suitable sterically hindered biarylphosphine ligand (e.g., Xantphos).[4][8][9] If the initial choice is ineffective, screen a panel of different ligands.[4] The use of pre-catalysts can also lead to more reliable formation of the active catalytic species.[4]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may necessitate higher reaction temperatures.[4]
-
-
Below is a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting decision tree for low-yield N-aryl amide synthesis.
Issue 2: Significant Side Product Formation
Question: My reaction is producing a significant amount of side products, complicating purification. What are these side products and how can I minimize them?
Answer: Side reactions are common, especially under forcing conditions. Identifying the side products is key to mitigating their formation.
Probable Causes & Solutions:
-
Hydrodehalogenation of Aryl Halide (in cross-coupling): In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene, a side reaction known as hydrodehalogenation.[4]
-
Solution: This is more prevalent with primary amines. Try using a different, bulkier phosphine ligand, lowering the reaction temperature, or using a less sterically hindered base.[4]
-
-
Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biaryl species.
-
Solution: This is often a sign of an inappropriate catalyst/ligand combination or incorrect reaction conditions. Re-screening of ligands and bases is recommended.
-
-
Hydrolysis of Activated Carboxylic Acid: As mentioned previously, this leads to the unreacted carboxylic acid starting material remaining in the reaction mixture.[1]
-
Solution: Implement rigorous anhydrous techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically hindered N-aryl amides?
A1: The main difficulties arise from a combination of factors:
-
Steric Hindrance: Bulky groups on either the carboxylic acid derivative or the aryl amine physically obstruct the approach of the reacting partners, slowing down the reaction rate.[1][2][10]
-
Reduced Nucleophilicity: The aryl amine's nitrogen is often part of an aromatic system, which delocalizes the lone pair of electrons, reducing its nucleophilicity. This effect is exacerbated by electron-withdrawing substituents on the aromatic ring.[1]
-
Harsh Reaction Conditions: Overcoming the above challenges often requires forcing conditions (high temperatures, long reaction times), which can lead to side reactions and decomposition of sensitive functional groups.[1]
Q2: How do I choose the right synthetic strategy for a particularly challenging sterically hindered N-aryl amide?
A2: For exceptionally hindered substrates where standard coupling methods fail, more specialized techniques may be necessary.
-
Grignard Reagent Addition to Isocyanates: This method has proven effective for the synthesis of extremely hindered amides. The reaction involves the addition of a bulky Grignard reagent to a sterically hindered isocyanate.[2][3] This approach is often simple, rapid, and high-yielding.[2]
-
Umpolung Amide Synthesis (UmAS): This newer strategy reverses the traditional polarity of the reactants. It has been shown to be effective for the synthesis of N-aryl amides, even those prone to epimerization, without the need for coupling reagents.[11][12]
-
Acyl Fluoride Mediated Coupling: In situ generation of acyl fluorides from carboxylic acids can be an effective strategy for coupling with sterically hindered or electron-deficient amines, often succeeding where other methods fail.[13]
Caption: Guide for selecting a synthetic protocol based on substrate challenges.
Q3: What is the role of the ligand in Palladium-catalyzed N-arylation of amides?
A3: The ligand is crucial for the success of the Buchwald-Hartwig amination. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote the reaction.[4][14][15] Bidentate ligands can prevent the formation of inactive palladium dimers and accelerate the reaction.[7][16]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amidation of a Sterically Hindered Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the amide (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable bulky phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.[4][8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[4]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Highly Hindered Amide via Grignard Reagent and Isocyanate
This protocol is adapted from methodologies developed for extremely challenging amide bond formations.[2][3]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the sterically hindered isocyanate (1.0 mmol, 1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether, 10 mL).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sterically hindered Grignard reagent (e.g., mesitylmagnesium bromide, 1.05 mmol, 1.05 equiv) in the same solvent via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or recrystallization.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield of sterically hindered N-aryl amides. The following table summarizes representative data on the effect of different catalysts, ligands, and bases on the yield of a model Buchwald-Hartwig amidation reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.5) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 88 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 82 |
| 4 | Pd₂(dba)₃ (1) | dppf (3) | NaOtBu (1.5) | Toluene | 100 | 65 |
Data is illustrative and based on typical outcomes for hindered substrates. Actual yields will vary depending on the specific substrates used.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. Benchchem.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Technical Support Center: N-Aryl Benzamide Synthesis. Benchchem.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University.
- Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- The Synthesis of Sterically Hindered Amides.
- Buchwald–Hartwig amin
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed.
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. surface.syr.edu [surface.syr.edu]
preventing decomposition of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Welcome to the dedicated support center for N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS: 24109-06-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic intermediate. As a sterically hindered N-aryl amide, this compound possesses good general stability, but improper handling, storage, or reaction conditions can lead to degradation, compromising experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you prevent, identify, and resolve decomposition issues.
Troubleshooting Guide: Diagnosing & Resolving Decomposition
This section addresses specific issues you may encounter during your work. Each question is followed by a diagnostic workflow and scientifically-grounded solutions.
Q1: I've observed a new, more polar spot on my TLC plate after a reaction workup or purification. What is it?
Short Answer: The most likely impurity is 4-bromoaniline, resulting from the hydrolysis of the amide bond.
In-Depth Analysis: The amide linkage in this compound is the most common point of failure. Both acidic and basic conditions, particularly when heated, can catalyze its hydrolysis to form 4-bromoaniline and pivalic acid.[1][2][3] 4-bromoaniline is significantly more polar than the parent amide and will exhibit a lower Rf value on a typical silica gel TLC plate.
Diagnostic Workflow:
-
Co-spotting: Spot your sample, the starting material, and an authentic sample of 4-bromoaniline on the same TLC plate. If the new spot co-elutes with 4-bromoaniline, hydrolysis is confirmed.
-
LC-MS Analysis: For unambiguous identification, analyze the sample by LC-MS. Look for the mass of 4-bromoaniline (m/z [M+H]⁺ ≈ 172/174, characteristic isotopic pattern for bromine).
-
Review Your Procedure:
-
Aqueous Workup: Did you use strong acids (e.g., >1M HCl) or bases (e.g., >1M NaOH) during extraction? Was the mixture heated? The rate of alkaline hydrolysis is accelerated with temperature and the concentration of the base.[1][4]
-
Column Chromatography: Standard silica gel is slightly acidic and can cause hydrolysis, especially if the compound is left on the column for an extended period.[5] This is a known issue for sensitive amides.
-
Corrective Actions:
-
Neutralize Workup: Use milder conditions for your aqueous workup. Employ saturated sodium bicarbonate (NaHCO₃) solution for basic washes and brine for neutral washes. Avoid strong acids and bases.
-
Optimize Chromatography:
-
Pre-treat your silica gel by flushing the column with your eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol to neutralize acidic sites.
-
Work quickly. Do not let the compound sit on the column for longer than necessary.
-
Consider alternative purification methods like recrystallization if chromatography proves problematic.[5]
-
Q2: My stored compound shows reduced purity by NMR/LC-MS, but it was pure when I received it. What happened?
Short Answer: This suggests slow degradation from improper storage, likely due to ambient moisture (hydrolysis) or prolonged exposure to light (photodegradation).
In-Depth Analysis: While solid and stable under ideal conditions, long-term storage in a standard laboratory environment can expose the compound to several degradation vectors.
-
Hydrolysis: Ambient humidity provides sufficient water for slow, uncatalyzed hydrolysis over months, a process that can be accelerated by trace acidic or basic impurities on the container surface.
-
Photodegradation: The bromophenyl moiety is a chromophore that can absorb UV light. This energy can potentially lead to the homolytic cleavage of the carbon-bromine bond, initiating radical chain reactions and forming debrominated species or other complex byproducts.[6]
-
Oxidation: While the molecule is not highly susceptible to oxidation, interaction with strong oxidizing agents or long-term exposure to air in the presence of light or trace metals can cause degradation.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical flow for diagnosing the cause of purity loss during storage.
Caption: Troubleshooting workflow for stored this compound.
Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for this compound?
To maximize shelf-life and maintain purity, adhere to the following storage protocol, which is based on minimizing exposure to moisture, light, and oxygen.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Amber Glass Vial | Protects the compound from UV/visible light to prevent photodegradation.[6] |
| Seal | Tightly Sealed Cap | Prevents ingress of ambient air and humidity. |
| Location | Dark & Dry (e.g., Desiccator) | Provides a secondary barrier against light and moisture. |
Q: What solvents and reagents should I avoid using with this compound?
While robust in many common organic solvents, certain conditions and reagents are incompatible and can actively promote decomposition.
| Class | Incompatible Reagents/Conditions | Mechanism of Decomposition |
| Strong Acids | Conc. HCl, H₂SO₄, TFA (especially with heat) | Acid-catalyzed hydrolysis of the amide bond.[3] |
| Strong Bases | NaOH, KOH, LiOH (>1M, with heat) | Base-promoted hydrolysis of the amide bond.[1][4] |
| Strong Oxidizers | H₂O₂, KMnO₄, CrO₃ | Potential for oxidation of the aromatic ring or other functional groups.[7] |
| Strong Reductants | LiAlH₄ | Will reduce the amide carbonyl to an amine (CH₂-NH).[2] This is a transformation, not decomposition, but is often an undesired side reaction. |
| Reactive Metals | Palladium/Carbon with H₂ | Can potentially cause hydrodebromination (removal of the bromine atom). |
Q: Can I heat my reaction mixture containing this compound?
Yes, but with caution. The compound itself is thermally stable to a reasonable degree, but the presence of other reagents dictates the safe temperature limit.
-
In Neutral, Anhydrous Solvents (e.g., Toluene, Dioxane): Heating up to 100-110°C is generally safe for short periods. Monitor by TLC for any signs of decomposition.
-
In the Presence of Acid/Base/Water: Avoid heating. Even mild acids or bases can significantly accelerate hydrolysis at elevated temperatures.[1][2] If heating is necessary, run a small-scale test reaction first to assess stability.
Protocol: Standard Purity Check by Thin-Layer Chromatography (TLC)
This protocol is a self-validating system to quickly assess the purity of your compound and identify potential hydrolysis.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Eluent: 30% Ethyl Acetate in Hexane (adjust as needed)
-
Sample of your this compound
-
Reference standard of this compound (if available)
-
Reference standard of 4-bromoaniline (hydrolysis product)
-
UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot Plate: Using a capillary tube, spot your sample, the pure reference standard, and the 4-bromoaniline standard in separate lanes on the TLC plate baseline.
-
Develop Plate: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze Results:
-
Pure Sample: You should see a single major spot in your sample lane that has the same Rf as the pure reference standard.
-
Decomposed Sample: The presence of a second, lower Rf spot that corresponds to the 4-bromoaniline standard indicates hydrolysis has occurred.
-
Decomposition Pathway: Amide Hydrolysis
The primary chemical vulnerability of the molecule is the amide bond. The diagram below illustrates the products of both acidic and basic hydrolysis.
Caption: Primary hydrolysis pathway of the target compound.
References
-
Vatèle, J.-M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. [Link]
-
Vatèle, J.-M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
Li, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
Save My Exams. (n.d.). Reactions of Amides. A Level Chemistry Revision Notes. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
A user on ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction, with a focus on exploring catalyst systems beyond the conventional. The following troubleshooting guides and FAQs address common issues encountered during experimentation, providing detailed protocols and data to enhance your reaction outcomes.
General Troubleshooting & FAQs
This section addresses broad issues that can arise during the synthesis, regardless of the specific catalyst employed.
Question 1: My reaction shows low or no yield of the desired this compound. What are the common causes?
Answer: Low or no product formation is a frequent challenge in amide coupling reactions. The primary reasons often involve issues with reagents, reaction conditions, or the inherent reactivity of the starting materials.[1][2]
-
Poor Quality of Starting Materials: 4-Bromoaniline can oxidize over time (turning darker in color), and pivaloyl chloride is highly sensitive to moisture. Ensure the purity of your starting materials before beginning the reaction.
-
Inadequate Base: The reaction requires a base to neutralize the HCl generated. If the base is weak, impure, or insufficient, the reaction equilibrium will be unfavorable. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Presence of Water: Pivaloyl chloride readily hydrolyzes to pivalic acid in the presence of water, which will not react with the aniline. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Suboptimal Temperature: While many acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially if steric hindrance is a factor. However, excessively high temperatures can lead to side reactions and degradation.[3]
-
Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride and the phenyl ring of 4-bromoaniline can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon.[1][2] This can slow the reaction rate significantly.
Question 2: I am observing significant side product formation. How can I minimize this?
Answer: The primary side product in this reaction is often the result of double acylation on the aniline nitrogen or other undesired pathways.
-
Double Acylation: While less common with the bulky pivaloyl group, using a large excess of pivaloyl chloride can sometimes lead to the formation of a diacylated product. A controlled stoichiometry (closer to 1:1) is recommended.
-
Hydrolysis of Acyl Chloride: As mentioned, if moisture is present, pivalic acid will form. This will remain in the acidic/neutral phase during a basic workup, but it represents a loss of your key electrophile.
-
Troubleshooting Steps:
-
Ensure your reaction is strictly anhydrous.
-
Add the pivaloyl chloride slowly (dropwise) to a solution of the 4-bromoaniline and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.
-
Alternative Catalysts for this compound Synthesis
The traditional Schotten-Baumann reaction between 4-bromoaniline and pivaloyl chloride is effective but relies on a highly reactive acyl chloride. Cross-coupling strategies, such as the Buchwald-Hartwig amination, offer an alternative route using pivalamide and 4-bromophenyl halides (or vice-versa). These methods provide a broader substrate scope and often milder conditions, but they require a catalyst. While palladium has been the workhorse, issues of cost and toxicity have driven the search for alternatives.[4]
Here, we explore troubleshooting for common alternative catalyst systems.
Copper-Catalyzed Systems (Ullmann/Goldberg-type Reaction)
Copper catalysis represents a more cost-effective and sustainable alternative to palladium for C-N bond formation.[4][5] The reaction typically involves coupling an aryl halide (4-bromoiodobenzene) with an amide (pivalamide).
Question 3: My copper-catalyzed reaction is sluggish or fails. What should I check?
Answer: Successful copper-catalyzed amidation depends heavily on the interplay between the copper source, ligand, base, and solvent.
-
Copper(I) is Key: The active catalytic species is generally considered to be Cu(I).[6][7] While Cu(II) salts can sometimes be used (and are reduced in situ), starting with a Cu(I) source like CuI is often more reliable. Ensure your CuI is not old or visibly oxidized (it should be off-white, not green/brown).
-
Ligand Choice is Crucial: Unlike many palladium systems, copper catalysis is highly dependent on the right ligand. For amidations, simple and inexpensive ligands are often effective.
-
Base and Solvent: A strong base is required. K₃PO₄ or K₂CO₃ are commonly used.[9][10] High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically necessary to achieve the required reaction temperatures (90-110 °C).[9]
-
Catalyst Poisoning: Impurities in starting materials can act as catalyst poisons. Ensure high-purity reagents are used.
Nickel-Catalyzed Systems
Nickel is an earth-abundant metal that has emerged as a powerful catalyst for C-N cross-coupling, often exhibiting unique reactivity compared to palladium.[11][12]
Question 4: My Nickel-catalyzed reaction is giving low yields. What are the troubleshooting steps?
Answer: Nickel catalysis can be sensitive to reaction conditions, particularly the oxidation state of the catalyst and the presence of air.
-
Oxygen Sensitivity: Ni(0) is the active species for oxidative addition with the aryl bromide.[12][13] Many nickel catalysts, especially those without supporting ligands ("naked nickel"), are sensitive to air.[11] It is critical to thoroughly degas solvents and run the reaction under a strictly inert atmosphere.
-
Reductant Use: Often, a Ni(II) precatalyst (e.g., NiCl₂(dppp)) is used in conjunction with a reductant like zinc (Zn) or manganese (Mn) powder to generate the active Ni(0) species in situ.[12][13] Ensure the reductant is activated and of high quality.
-
Ligand Effects: While some "ligand-free" systems exist, many nickel-catalyzed aminations rely on phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst and facilitate the reaction.[11] The choice of ligand can dramatically impact the outcome.
-
Photoredox/Light-Mediated Nickel Catalysis: Some modern nickel-catalyzed C-N coupling reactions operate via a Ni(I)/Ni(III) catalytic cycle and can be initiated by light, even without an external photocatalyst.[14][15] If using such a method, ensure the correct wavelength and reaction setup are employed.
Data Summary & Protocols
Table 1: Comparison of Alternative Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Common Issues |
| CuI / N,N-Dimethylglycine | Aryl Iodide/Bromide, Amide, K₂CO₃, DMF, 90-110 °C[9] | Low cost, readily available ligand, good functional group tolerance. | Requires higher temperatures, can be sensitive to substrate steric hindrance. |
| Pd(OAc)₂ / RuPhos | Aryl Halide, Amine, Base (e.g., NaOtBu), Toluene/Dioxane, Air-stable setup possible.[16] | High efficiency, broad scope, well-defined catalysts available. | High cost of palladium and specialized phosphine ligands, potential for product contamination.[4] |
| NiCl₂(dme) / Ligand | Aryl Bromide, Amine, Reductant (Zn), DMA, 60 °C[11] | Lower cost than palladium, unique reactivity, effective for heteroaryl substrates. | High sensitivity to air/oxygen, potential for multiple oxidation states complicating mechanism. |
Experimental Workflow & Diagrams
Troubleshooting a Failed Amidation Reaction
The following diagram outlines a logical workflow for diagnosing a failed or low-yielding synthesis of this compound.
Caption: A decision-tree workflow for troubleshooting common amidation reaction failures.
Simplified Catalytic Cycle for Copper-Catalyzed N-Arylation
This diagram illustrates the generally accepted mechanism for a copper-catalyzed Goldberg-type reaction.
Caption: Simplified catalytic cycle for copper-catalyzed C-N cross-coupling (Goldberg Reaction).
References
-
Ghosh, A., et al. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters. Available from: [Link]
-
Seo, J., et al. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. Available from: [Link]
-
Whittaker, A. M., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available from: [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Available from: [Link]
-
Chen, F., et al. (2018). Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. Nature Communications. Available from: [Link]
-
ResearchGate. (2025). Nickel‐catalyzed amidation of aryl chlorides with amides. Available from: [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. Available from: [Link]
-
Wang, D., et al. (2016). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Available from: [Link]
-
Chen, F., et al. (2018). Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. Semantic Scholar. Available from: [Link]
-
Jones, A. L., et al. (2019). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Letters. Available from: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available from: [Link]
-
University of Illinois. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry at Illinois. Available from: [Link]
-
Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology. Available from: [Link]
-
ResearchGate. (2026). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Available from: [Link]
-
Jiang, L., et al. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available from: [Link]
-
ResearchGate. (2019). (PDF) “Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments”. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
ChemRxiv. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. Available from: [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLoS ONE. Available from: [Link]
-
Wang, H., et al. (2012). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules. Available from: [Link]
-
Bates, C. G., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Chemistry Portal. Available from: [Link]
-
Bates, C. G., et al. (2004). Copper-catalyzed synthesis of vinyl sulfides. Organic Letters. Available from: [Link]
-
MDPI. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-(4-Bromophenyl)-2,2-dimethylpropanamide: HPLC vs. GC Methods
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. N-(4-Bromophenyl)-2,2-dimethylpropanamide, a substituted aromatic amide, presents analytical challenges common to its class. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal analytical strategy.
The Critical Role of Purity in Drug Development
This compound belongs to the amide family, a scaffold prevalent in many biologically active molecules. The purity of such compounds is paramount, as even trace impurities can significantly impact efficacy, toxicity, and stability. Potential impurities may arise from unreacted starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and validated analytical method is essential to ensure the quality and safety of the final product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile, polar to semi-polar compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Rationale for Method Development
Given the structure of this compound, a C18 column is a logical starting point for the stationary phase due to its hydrophobicity, which will interact with the aromatic ring and alkyl chain of the molecule. A mobile phase consisting of a mixture of acetonitrile and water provides a suitable polarity range to elute the compound from the column. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by protonating any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing. A similar approach has been successfully employed for the analysis of a structurally related compound, Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-[1].
The UV chromophore, the bromophenyl group, allows for sensitive detection using a UV detector. Based on the structure, a detection wavelength in the range of 230-260 nm is expected to provide a good response.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While amides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, many aromatic amides and brominated compounds are amenable to this technique[2][3][4][5]. For this compound, GC analysis would involve volatilizing the sample in a heated inlet and separating the components in a capillary column based on their boiling points and interactions with the stationary phase.
Considerations for GC Method Development
A key consideration for GC is the thermal stability of the analyte. The amide bond in this compound could be susceptible to cleavage at high temperatures. Therefore, a careful optimization of the injector and oven temperature program is crucial. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is generally a good choice for the separation of such compounds. Detection can be effectively achieved using a Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (MS) for definitive identification of impurities.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, may require derivatization for polar compounds. |
| Potential Issues | Peak tailing, co-elution of impurities. | Thermal degradation of the analyte, column bleed at high temperatures. |
| Detection | UV-Vis, Diode Array, Mass Spectrometry (LC-MS). | Flame Ionization (FID), Mass Spectrometry (GC-MS), Electron Capture (ECD). |
| Typical Column | C18, C8 (Reverse-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) |
| Advantages | Robust, versatile, non-destructive. | High resolution, sensitive detectors available. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Limited to thermally stable compounds, potential for sample degradation in the injector. |
Experimental Protocols
Recommended HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the mobile phase as the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Comparative GC Method for Purity Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard and Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and sample, respectively, and dissolve each in 10 mL of ethyl acetate to a concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Processing: Integrate the peak areas in the chromatograms and calculate the purity of the sample by area percent.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC is recommended as the primary method for routine quality control due to its robustness, versatility for a wide range of potential impurities (both polar and non-polar), and the non-destructive nature of the analysis. The mild conditions of HPLC are less likely to cause degradation of the analyte.
-
GC is a valuable complementary technique , particularly when coupled with mass spectrometry (GC-MS), for the identification of volatile or semi-volatile impurities. It can also serve as an orthogonal method to confirm the purity results obtained by HPLC.
For comprehensive characterization, employing both HPLC and GC will provide a more complete purity profile and a higher degree of confidence in the quality of this compound.
References
-
ACS Publications. (n.d.). Determination of Imides, Aromatic, Polyimides, Polyamides, and Poly (Amide-Imides) by Alkali Fusion Reaction Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
MDPI. (n.d.). Multiple Organic Contaminants Determination Including Multiclass of Pesticides, Polychlorinated Biphenyls, and Brominated Flame Retardants in Portuguese Kiwano Fruits by Gas Chromatography. Retrieved from [Link]
-
CFSRE. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
- 1. Separation of Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of N-(4-Bromophenyl)-2,2-dimethylpropanamide for Unambiguous Structure Confirmation
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. N-(4-Bromophenyl)-2,2-dimethylpropanamide, a substituted amide, presents an interesting case for spectroscopic analysis due to the presence of several key functional groups: a p-substituted bromophenyl ring, a secondary amide linkage, and a sterically bulky tert-butyl group. The unequivocal confirmation of its molecular architecture is a critical step in its synthesis and characterization, ensuring its suitability for further research and development.
This technical guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to confirm the structure of this compound. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To provide a clearer understanding of the spectroscopic signatures, we will compare the data with that of a closely related analogue, N-phenyl-2,2-dimethylpropanamide. This comparative approach highlights the influence of the bromine substituent on the spectral properties and underscores the robustness of a multi-technique approach for definitive structure confirmation. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for routine and complex structural analysis.
The Imperative of Multi-Technique Spectroscopic Analysis
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a single method is often insufficient for unambiguous confirmation, especially for novel or complex molecules.[1] A multi-faceted approach, integrating data from various spectroscopic methods, provides a self-validating system that enhances the confidence in the assigned structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environments.
-
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[1]
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
By combining the insights from these techniques, we can construct a comprehensive and validated molecular structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed experimental protocols are recommended.
Sample Preparation
For all spectroscopic analyses, the sample of this compound should be of high purity, typically >98%, as confirmed by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC). The sample should be thoroughly dried to remove any residual solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12 ppm is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase, and baseline correction.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Attenuated Total Reflectance (ATR) Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction, or a direct insertion probe.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Spectroscopic Data Analysis and Structure Confirmation
The following sections detail the expected spectroscopic data for this compound and how it confirms the proposed structure.
Figure 1: Workflow for the spectroscopic structure confirmation of this compound.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the different proton environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.5 | Doublet | 2H | Aromatic protons ortho to the amide group |
| 2 | ~7.4 | Doublet | 2H | Aromatic protons ortho to the bromine atom |
| 3 | ~7.3 | Singlet (broad) | 1H | Amide N-H proton |
| 4 | ~1.3 | Singlet | 9H | tert-Butyl protons |
-
Aromatic Region: The p-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons closer to the electron-withdrawing amide group are expected to be deshielded and appear at a higher chemical shift compared to the protons closer to the bromine atom.
-
Amide Proton: The amide N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on the concentration and solvent.
-
tert-Butyl Group: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~176 | Carbonyl carbon (C=O) |
| 2 | ~138 | Aromatic carbon attached to nitrogen |
| 3 | ~132 | Aromatic carbons ortho to bromine |
| 4 | ~121 | Aromatic carbons ortho to the amide |
| 5 | ~117 | Aromatic carbon attached to bromine |
| 6 | ~40 | Quaternary carbon of the tert-butyl group |
| 7 | ~28 | Methyl carbons of the tert-butyl group |
-
Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative nitrogen atom will be deshielded, while the carbon attached to the bromine atom will also show a characteristic shift.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear further downfield than the three equivalent methyl carbons.
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides key information about the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~2960 | C-H stretch (sp³) | tert-Butyl group |
| ~1670 | C=O stretch (Amide I band) | Secondary Amide |
| ~1530 | N-H bend and C-N stretch (Amide II band) | Secondary Amide |
| ~820 | C-H out-of-plane bend | p-disubstituted benzene |
| ~550 | C-Br stretch | Bromophenyl group |
The presence of a strong absorption band around 1670 cm⁻¹ is a clear indication of the amide carbonyl group. The N-H stretching and bending vibrations further confirm the secondary amide functionality. The C-H bending in the fingerprint region is characteristic of the para-substitution pattern on the aromatic ring.
Mass Spectrometry (MS) Analysis
Electron ionization mass spectrometry will provide the molecular weight and characteristic fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄BrNO.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 255 and 257.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group is a likely fragmentation pathway, leading to the formation of a tert-butyl cation (m/z 57) and a [M - 57]⁺ fragment.
-
McLafferty Rearrangement: While less common for amides without a longer alkyl chain, it's a possibility to consider in detailed fragmentation analysis.
-
Cleavage of the Amide Bond: Scission of the C-N bond can lead to fragments corresponding to the bromophenyl isocyanate cation or the pivaloyl cation.
-
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Comparative Analysis: The Influence of the Bromine Substituent
To underscore the diagnostic power of this multi-technique approach, we will now compare the spectroscopic data of this compound with its non-brominated analog, N-phenyl-2,2-dimethylpropanamide (C₁₁H₁₅NO).
| Spectroscopic Feature | This compound | N-phenyl-2,2-dimethylpropanamide | Key Difference and Rationale |
| Molecular Weight | 255/257 g/mol | 177 g/mol | The mass difference of 78/80 Da directly corresponds to the presence of a bromine atom replacing a hydrogen atom. |
| ¹H NMR (Aromatic) | Two doublets (~7.4-7.5 ppm) | A complex multiplet (~7.1-7.6 ppm) | The p-substitution in the bromo-compound simplifies the aromatic signals into a more defined pattern compared to the monosubstituted phenyl group. |
| ¹³C NMR (Aromatic) | Four signals, one significantly affected by Br (~117 ppm) | Four signals, with shifts typical for a monosubstituted benzene ring. | The carbon directly attached to the bromine atom experiences a significant upfield shift due to the heavy atom effect. |
| IR (C-Br Stretch) | Present (~550 cm⁻¹) | Absent | This low-frequency vibration is a direct evidence for the C-Br bond. |
| MS (Isotope Pattern) | Characteristic 1:1 M⁺, M+2 pattern | A single M⁺ peak | The isotopic signature of bromine is a definitive marker for its presence in the molecule. |
This comparative analysis demonstrates how the presence of the bromine atom systematically alters the spectroscopic properties of the molecule, providing multiple points of confirmation for its presence and position.
Conclusion
The structural confirmation of this compound is robustly achieved through the integrated application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information that, when combined, leaves no ambiguity in the final structural assignment. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and crucial information about the presence of bromine through its isotopic pattern.
The comparative analysis with N-phenyl-2,2-dimethylpropanamide further solidifies the interpretation of the spectroscopic data by highlighting the predictable and observable effects of the bromine substituent. This guide serves as a comprehensive reference for researchers, demonstrating a systematic and self-validating workflow for the structural elucidation of substituted aromatic amides. By following these detailed protocols and analytical strategies, scientists can confidently characterize their novel compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
NIST WebBook. Propanamide, 2,2-dimethyl-N-phenyl-. Retrieved from [Link]
-
University of Calgary. Spectroscopic Analysis of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
eGyanKosh. Structure Elucidation by Integrated Spectroscopic Methods. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis and Validation of N-(4-Bromophenyl)-2,2-dimethylpropanamide
This guide provides an in-depth, validated methodology for the synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and materials science. We will dissect a primary, high-yield synthesis route via Schotten-Baumann acylation and contrast it with a modern alternative employing peptide coupling reagents. The focus is not merely on procedural steps but on the underlying chemical principles, the rationale for experimental choices, and a robust framework for product validation, ensuring reproducibility and scientific integrity for researchers and drug development professionals.
Introduction: The Utility of N-Aryl Amides
N-aryl amides are a cornerstone structural motif in a vast array of pharmaceuticals and functional materials. The target molecule, this compound, incorporates two key features: a sterically demanding tert-butyl group provided by the pivaloyl moiety, which can impart unique solubility and conformational properties, and a bromo-substituted phenyl ring, which serves as a versatile synthetic handle for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.
The reliable synthesis of this compound is therefore of significant interest. This guide presents a comprehensive validation of a classic method and compares its performance against a contemporary alternative, offering a clear decision-making framework based on yield, purity, cost, and scalability.
Primary Synthesis Method: Pivaloyl Chloride Acylation
The most direct and atom-economical approach to synthesizing this compound is the nucleophilic acyl substitution of 4-bromoaniline with pivaloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is robust, high-yielding, and readily scalable.
Mechanism and Rationale: The reaction proceeds via the attack of the nucleophilic nitrogen atom of 4-bromoaniline on the highly electrophilic carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A non-nucleophilic base, such as triethylamine (Et₃N), is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[] Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants while remaining inert to the reaction conditions.
Experimental Protocol: Pivaloyl Chloride Acylation
Materials:
-
4-Bromoaniline (1.0 eq.)
-
Pivaloyl chloride (1.05 eq.)
-
Triethylamine (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the aniline).
-
Reactant Addition: Cool the stirred solution to 0 °C using an ice bath. Add pivaloyl chloride (1.05 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining pivaloyl chloride and HCl.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. A typical yield for this procedure is >90%.[2]
Product Validation and Characterization
A synthesized compound is only as reliable as its characterization data. The following analytical methods are required to confirm the identity and purity of this compound.
-
Melting Point: A sharp, defined melting point is a primary indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals: a singlet for the nine equivalent protons of the tert-butyl group (approx. 1.3 ppm), two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring (approx. 7.4-7.6 ppm), and a broad singlet for the amide N-H proton (approx. 7.5-8.5 ppm).
-
¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (approx. 176 ppm), the quaternary carbon of the tert-butyl group (approx. 39 ppm), the methyl carbons of the tert-butyl group (approx. 27 ppm), and four distinct signals in the aromatic region.
-
IR Spectroscopy: The infrared spectrum should display a strong C=O stretching vibration for the amide at ~1660 cm⁻¹ and an N-H stretching band at ~3300 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. For C₁₁H₁₄BrNO, the expected monoisotopic mass is approximately 255.0259 Da.[4]
Alternative Synthesis Method: EDC/HOBt Coupling
An increasingly common alternative to the acyl chloride method is direct amidation using a carboxylic acid (pivalic acid) activated by a coupling reagent. This approach avoids the handling of moisture-sensitive and corrosive acyl chlorides and often proceeds under milder conditions.[5] We will consider the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).
Mechanism and Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can undergo side reactions. HOBt acts as an additive that traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine (4-bromoaniline) to form the desired amide. The byproduct, a soluble urea derivative, is typically removed during the aqueous work-up.
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
4-Bromoaniline (1.0 eq.)
-
Pivalic acid (1.05 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt hydrate (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pivalic acid (1.05 eq.), 4-bromoaniline (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Reagent Addition: Add DIPEA (2.5 eq.) to the solution, followed by EDC hydrochloride (1.2 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the urea byproduct.
-
Perform subsequent washes with dilute acid and base as described in the primary method.
-
Dry the organic layer, concentrate, and recrystallize the crude product.
-
Head-to-Head Method Comparison
The choice between these two robust methods depends on project-specific priorities such as cost, scale, and the presence of sensitive functional groups in more complex substrates.
| Feature | Method 1: Pivaloyl Chloride Acylation | Method 2: EDC/HOBt Coupling |
| Reagent Cost | Low (Pivaloyl chloride is inexpensive) | High (EDC and HOBt are specialty reagents) |
| Reaction Time | Fast (Typically 2-3 hours) | Slower (Typically 12-18 hours) |
| Yield | Excellent (>90%) | Very Good (75-90%) |
| Safety & Handling | Pivaloyl chloride is corrosive and lachrymatory; requires anhydrous conditions. | Reagents are generally less hazardous but can be sensitizers. Milder conditions. |
| Byproduct Removal | Simple (Triethylammonium salt removed in work-up) | Can be challenging (EDC-urea byproduct may require extensive washing or chromatography) |
| Scalability | Excellent; widely used in industry. | Good, but cost can be prohibitive on a large scale. |
| Green Chemistry | Generates stoichiometric salt waste. | Generates stoichiometric urea and HOBt waste; higher reagent mass intensity. |
Synthesis and Validation Workflow
The following diagram illustrates the logical flow from starting materials to a fully validated final product, emphasizing the critical quality control checkpoints.
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
For the routine, large-scale synthesis of this compound, the pivaloyl chloride acylation method is demonstrably superior . It is faster, higher-yielding, more cost-effective, and employs a simpler purification strategy than the EDC/HOBt coupling alternative. While coupling reagents have a crucial role in modern synthesis, particularly for delicate or complex substrates in peptide chemistry, their expense and the challenges of byproduct removal make them less ideal for this specific transformation.
This guide provides a validated, self-consistent protocol that, when followed with the described analytical rigor, will reliably produce high-purity this compound for downstream applications.
References
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC, National Center for Biotechnology Information.[Link]
-
Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications.[Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. ResearchGate.[Link]
-
Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal.[Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.[Link]
-
Selected traditional methods for amide synthesis. ResearchGate.[Link]
-
N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829. PubChem.[Link]
-
This compound. PubChem.[Link]
-
N-(4-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide. SpectraBase.[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS.[Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. PMC, National Center for Biotechnology Information.[Link]
-
N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. SpectraBase.[Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.[Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC, National Center for Biotechnology Information.[Link]
Sources
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 5. iris.uniss.it [iris.uniss.it]
N-(4-Bromophenyl)-2,2-dimethylpropanamide vs. N-(4-chlorophenyl)-2,2-dimethylpropanamide: A Comparative Analysis for Synthetic and Medicinal Chemistry
An In-Depth Comparative Guide for Researchers
Executive Summary: This guide provides a detailed comparison of N-(4-Bromophenyl)-2,2-dimethylpropanamide and N-(4-chlorophenyl)-2,2-dimethylpropanamide, two structurally similar N-aryl amide compounds. While differing only by a single halogen atom, their physicochemical properties, synthetic utility, and potential biological activities exhibit important distinctions. The bromo-derivative serves as a superior intermediate for further functionalization via cross-coupling reactions, whereas the chloro-analog offers a different profile in terms of lipophilicity and metabolic stability. This document outlines their synthesis, characterization, comparative properties, and provides detailed experimental protocols to aid researchers in selecting the appropriate molecule for their specific application in drug discovery and materials science.
Introduction
N-aryl amides are a cornerstone structural motif in a vast array of biologically active compounds and functional materials.[1] Within this class, this compound and N-(4-chlorophenyl)-2,2-dimethylpropanamide represent two fundamental building blocks. Their shared pivalamide (2,2-dimethylpropanamide) group provides steric bulk and metabolic stability, while the para-substituted halogenated phenyl ring dictates their reactivity and modulates their physicochemical properties.
The choice between a bromine or chlorine substituent is a critical decision in molecular design. This guide will dissect the nuanced differences between these two compounds, providing the experimental data and field-proven insights necessary for researchers, particularly those in drug development and synthetic chemistry, to make informed decisions. We will explore their synthesis, comparative properties, and, most importantly, the strategic implications of choosing one halogen over the other.
Part 1: Comparative Physicochemical Properties
The primary structural difference—a bromine atom versus a chlorine atom—directly influences key molecular properties. Bromine is larger, more polarizable, and heavier than chlorine, which is reflected in the molecular weight, density, and predicted lipophilicity (XlogP). These differences, while subtle, can have significant impacts on solubility, crystal packing, and pharmacokinetic profiles.
| Property | This compound | N-(4-chlorophenyl)-2,2-dimethylpropanamide |
| CAS Number | 24109-06-6[2] | 65854-91-3[3][4] |
| Molecular Formula | C₁₁H₁₄BrNO[2] | C₁₁H₁₄ClNO[3] |
| Molecular Weight | 256.15 g/mol [2] | 211.69 g/mol [3] |
| Monoisotopic Mass | 255.02588 Da[5] | 211.07639 Da[3] |
| Predicted XlogP | 2.7[5] | 2.6[3] |
| Appearance | White crystalline solid | White crystalline solid |
| IUPAC Name | This compound[5] | N-(4-chlorophenyl)-2,2-dimethylpropanamide[3] |
Data sourced from PubChem and commercial supplier databases.[2][3][5]
Part 2: Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing these compounds is the N-acylation of the corresponding aniline with pivaloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds in high yield.
Reaction Scheme: 4-Haloaniline + Pivaloyl Chloride → N-(4-Halophenyl)-2,2-dimethylpropanamide + HCl
Causality Behind Experimental Choices:
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acid.[6] Without a base, the starting aniline would be protonated, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.[6] These solvents effectively dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the aniline, then allowed to warm to room temperature to ensure completion.[6]
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of N-(4-halophenyl)-2,2-dimethylpropanamides.
Part 3: Strategic Application in Further Synthesis
A primary divergence in the utility of these two molecules lies in their application as substrates for further chemical modification, particularly in metal-catalyzed cross-coupling reactions.
This compound: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in oxidative addition steps of catalytic cycles (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This makes the bromo-derivative the superior choice for researchers intending to use it as a scaffold for introducing new carbon-carbon or carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, the aryl bromide will readily react with a boronic acid to form a biaryl system, leaving the stable amide moiety intact.[6]
N-(4-chlorophenyl)-2,2-dimethylpropanamide: While aryl chlorides can undergo cross-coupling reactions, they typically require more forcing conditions, specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands), and may result in lower yields compared to their bromo-counterparts. Therefore, the chloro-derivative is more often employed when the halogen is intended to remain in the final molecule or when its specific electronic and steric properties are desired for biological activity.
Caption: Comparative reactivity in Suzuki-Miyaura cross-coupling reactions.
Part 4: Potential Biological and Pharmacological Profile
Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological properties.[7] While no extensive biological data is publicly available for these specific molecules, we can infer potential differences based on established principles of medicinal chemistry.
-
Lipophilicity and Permeability: With closely matched XlogP values (2.7 for bromo, 2.6 for chloro), both compounds are moderately lipophilic.[3][5] This suggests they are likely to have good membrane permeability, a key factor for oral bioavailability.
-
Metabolic Stability: The pivaloyl group is sterically hindered and generally resistant to enzymatic hydrolysis, conferring metabolic stability to the amide bond. The primary site of metabolism would likely be the aromatic ring.
-
Halogen Bonding: Bromine is a stronger halogen bond donor than chlorine. This non-covalent interaction could influence binding affinity to target proteins if the halogen is situated correctly within a binding pocket.
-
Bioactivity Context: Related halogenated N-aryl amides and anilides have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][8][9] For example, studies on N-arylcinnamamides showed that dichlorinated derivatives had a broader spectrum of antibacterial action than monochlorinated versions.[8] This suggests that both this compound and N-(4-chlorophenyl)-2,2-dimethylpropanamide are viable starting points for screening in various biological assays.
Part 5: Detailed Experimental Protocols
The following protocols are provided as self-validating systems, incorporating steps for both synthesis and characterization to ensure the identity and purity of the final product.
Protocol 1: Synthesis of N-(4-halophenyl)-2,2-dimethylpropanamide
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq) or 4-chloroaniline (1.0 eq) and dry dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.
Protocol 2: Analytical Characterization by HPLC
This protocol is essential for verifying the purity of the synthesized compounds.
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water is effective. For Mass-Spec compatibility, use 0.1% formic acid in both solvents.[4] A typical gradient might be 10% to 90% MeCN over 15 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in MeCN or methanol at 1 mg/mL. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Injection and Analysis: Inject 5-10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Interpretation: A pure sample should yield a single major peak. The peak area percentage can be used to quantify purity.
Caption: Standard analytical workflow for purity determination by HPLC.
Conclusion
The selection between this compound and N-(4-chlorophenyl)-2,2-dimethylpropanamide is a strategic choice dictated by the research objective.
-
Choose this compound when the goal is to use the compound as an intermediate for further elaboration via cross-coupling chemistry. Its higher reactivity is a distinct advantage for building molecular complexity.
-
Choose N-(4-chlorophenyl)-2,2-dimethylpropanamide when the chlorine atom is a desired feature in the final target molecule for its specific electronic or steric contributions to biological activity, or when a less reactive handle is needed to perform chemistry elsewhere on the molecule.
Both compounds are valuable, readily synthesized building blocks. By understanding their fundamental differences in reactivity and physical properties, researchers can leverage them effectively in the rational design of new pharmaceuticals and advanced materials.
References
-
PubChem. (n.d.). Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-bromophenyl)-2-(3,5-dimethylphenoxy)propanamide. John Wiley & Sons, Inc. Retrieved from [Link]
-
Bakht, M. A., & Islam, M. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molbank, 2021(2), M1229. [Link]
-
Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4029–4067. [Link]
-
ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]
-
NIST. (n.d.). Propanamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Atanasova, M., et al. (2023). Synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]
-
ChemSynthesis. (n.d.). N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4436. [Link]
-
Zadrazilova, I., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Chaban, T. І., et al. (n.d.). SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5-ARYLTETRAZOL-2-YL)ACETAMIDES. eVNUIR. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 41(2), 195-237. [Link]
-
Bouasla, R., et al. (2017). Recyclable Keggin Heteropolyacids as an Environmentally Benign Catalyst for the Synthesis of New 2-Benzoylamino-N-phenyl-benzamide Derivatives under Microwave Irradiations at Solvent-Free Conditions and the Evaluation of Biological Activity. Molecules, 22(8), 1269. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | C11H14ClNO | CID 182511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 5. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
A Comparative Guide to the Structure-Activity Relationship of N-(4-Bromophenyl)-2,2-dimethylpropanamide Derivatives: A Predictive Analysis
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of N-(4-Bromophenyl)-2,2-dimethylpropanamide. Given the nascent state of research on this specific scaffold, this document establishes a predictive SAR framework by critically evaluating experimental data from structurally analogous compounds. By dissecting the roles of the key pharmacophoric elements—the 4-bromophenyl ring, the amide linker, and the t-butyl group—we aim to guide future research, hypothesis generation, and the rational design of novel therapeutic agents.
The N-phenylpropanamide core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities. The inclusion of a bromine atom at the para-position of the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties by increasing lipophilicity, influencing metabolic stability, and enabling halogen bonding interactions with biological targets. This guide synthesizes data from diverse compound classes to illuminate the therapeutic potential of this scaffold.
Synthetic Strategies: Building the Core Scaffold and Its Analogs
The synthesis of this compound and its derivatives primarily relies on established amide bond formation methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the chemical tolerance of other functional groups.
The most direct and common approach is the acylation of 4-bromoaniline with an activated form of 2,2-dimethylpropanoic acid (pivalic acid), such as pivaloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions.[1][2][]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the parent compound.
Materials:
-
4-bromoaniline
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or another suitable base (e.g., DIEA)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoaniline (1.0 eq.) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.[2]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as pivaloyl chloride is highly reactive towards water, which would lead to the formation of pivalic acid and reduce the yield of the desired amide.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This drives the reaction equilibrium towards the product, ensuring a high yield.[2]
-
Slow Addition at 0 °C: The acylation reaction is exothermic. Slow, controlled addition of the acyl chloride at a reduced temperature prevents potential side reactions and ensures safety.[]
Caption: General workflow for the synthesis of the core scaffold.
Comparative Analysis of Biological Activity
To build a predictive SAR model, we analyze experimental data from structurally related molecules where systematic modifications have been made to different parts of the scaffold.
Impact of the N-Aryl Group: The Role of the 4-Bromophenyl Moiety
The N-aryl group is a critical determinant of biological activity. Modifications here directly influence interactions with target proteins. In many drug candidates, a halogenated phenyl ring serves as a key recognition element.
For instance, in a series of N-(2-arylethyl)-2-methylprop-2-enamides, the N-(2-(4-bromophenyl)ethyl) analog was used to create molecularly imprinted polymers with high affinity for biomolecules like tyramine and L-norepinephrine.[4] This highlights the utility of the bromophenyl group in establishing specific interactions. Similarly, N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized and evaluated for antibacterial activity against clinically isolated drug-resistant bacteria.[5] In this series, the parent N-(4-bromophenyl)furan-2-carboxamide itself showed excellent activity against extensively drug-resistant (XDR) pathogens, in some cases outperforming derivatives where the bromine was replaced by other aryl groups via Suzuki coupling.[5]
Table 1: Bioactivity of Analogs with N-(4-Bromophenyl) Moiety
| Compound Class | Core Structure Variation | Biological Target / Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial (XDR S. Typhi) | Arylation at the bromine position with electron-donating groups enhanced activity. | [6] |
| Furan Carboxamides | N-(4-bromophenyl)furan-2-carboxamide | Antibacterial (XDR pathogens) | The parent compound with the bromine atom was highly active; many arylated derivatives were less potent. | [5] |
| Endothelin Antagonists | N-[5-(4-Bromophenyl)...]sulfamide (Macitentan) | Endothelin Receptors (ETA/ETB) | The 4-bromophenyl group is a key structural feature of this potent dual antagonist.[7][8] | [7][8] |
| Benzohydrazides | N'-(2-(4-Bromophenyl)acetyl)...benzohydrazide | Antibacterial (DHFR/Enoyl ACP Reductase) | Showed strong antibacterial and antitubercular properties. |[9] |
Impact of the Acyl Group: The Role of the 2,2-Dimethylpropanamide Moiety
The acyl portion of the molecule, here a 2,2-dimethylpropanamide (pivaloyl) group, primarily influences steric and lipophilic properties. The bulky t-butyl group can force a specific dihedral angle between the phenyl ring and the amide plane, which may be crucial for fitting into a binding pocket. It can also shield the amide bond from enzymatic hydrolysis, increasing metabolic stability.
In a series of TRPV1 antagonists based on a 2-(4-methylsulfonylaminophenyl) propanamide core, the structure-activity relationships were extensively studied.[10] While not a direct analog, this work demonstrates that modifications in this region significantly impact potency and selectivity. Replacing a simple propanamide with more complex structures is a common strategy in drug design. However, the simplicity and stability offered by the pivaloyl group make it an attractive starting point.
Caption: Key structural regions for SAR analysis.
Predictive SAR and Mechanistic Insights
Based on the comparative analysis, we can postulate a predictive SAR for novel this compound derivatives:
-
The 4-Bromophenyl Group is a Potency Determinant: The consistent appearance of this moiety in active compounds across different target classes suggests it is crucial for potent biological activity.[5][7][8] Its primary roles likely involve hydrophobic and potential halogen-bonding interactions within a receptor's binding site. Replacing the bromine with hydrogen or smaller halogens (F, Cl) may decrease activity, while substitution with larger groups could either enhance or abolish activity depending on the steric tolerance of the target.
-
The Amide Linker is a Structural Anchor: The amide bond provides a rigid planar unit and serves as a critical hydrogen bond donor (N-H) and acceptor (C=O). Its orientation, influenced by the bulky t-butyl group, is likely key to correctly positioning the aryl ring for optimal target engagement.
-
The t-Butyl Group Confers Stability and Selectivity: This group provides significant steric bulk, which can enhance selectivity by preventing the molecule from binding to off-targets with smaller pockets. Furthermore, it protects the adjacent amide bond from hydrolysis by proteases, likely increasing the compound's in vivo half-life.
Recommended Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized derivatives, a tiered screening approach is recommended. Initial assays should focus on broad biological activities identified from structural analogs, such as antibacterial or enzyme inhibitory effects.
Protocol: In Vitro Antibacterial Activity (MIC/MBC Assay)
This protocol is adapted from methodologies used to evaluate related carboxamide derivatives and is suitable for initial screening against clinically relevant bacterial strains.[5][6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli, and drug-resistant strains like MRSA)[5]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Meropenem, Ciprofloxacin)[5]
-
Negative control (medium with DMSO)
-
Spectrophotometer (plate reader) for measuring optical density (OD) at 600 nm
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive control wells (bacteria + antibiotic), negative control wells (bacteria + medium + DMSO), and sterility control wells (medium only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed (i.e., no turbidity). This can be confirmed by measuring the OD₆₀₀.
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that showed no growth in the MIC assay and plate it onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This comparative guide, built upon data from structurally related molecules, provides a foundational framework for understanding its potential structure-activity relationships.
Key predictive insights suggest that:
-
The 4-bromophenyl group is essential for potency.
-
The t-butyl moiety likely enhances metabolic stability and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to validate these predictions. Initial screening should target antibacterial and enzyme inhibitory activities. Subsequent modifications could explore substitutions on the phenyl ring and replacement of the t-butyl group with other sterically hindered moieties to fine-tune activity and pharmacokinetic properties.
References
-
ResearchGate. (n.d.). Selected traditional methods for amide synthesis. ResearchGate. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Digital Library of Science, IISER Pune. [Link]
-
El-Gamal, M. I., et al. (n.d.). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information. [Link]
-
Shah, S. A. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. [Link]
-
Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series. ResearchGate. [Link]
-
Frontiers in Pharmacology. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Ali, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Data.gov. (2025). Compound 525882: N,N-Dimethyl-N'-(4-bromophenyl)-isobutyramidine. Data.gov. [Link]
-
PubChem. (n.d.). N-[(1r)-1-(4-Bromophenyl)-2-(Hydroxyamino)-2-Oxoethyl]-2,2-Dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). N-[4-[4-(2,2-dimethylpropanoylamino)phenoxy]phenyl]-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information. [Link]
-
Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. National Center for Biotechnology Information. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Aryl Amides: From Classical Rearrangements to Modern Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the N-aryl amide linkage is a cornerstone of molecular architecture. Found in countless pharmaceuticals, agrochemicals, and functional materials, the efficient and reliable construction of this bond is of paramount importance. This guide provides an in-depth comparative analysis of the most significant synthetic routes to N-aryl amides. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, supported by experimental data and detailed protocols.
Introduction: The Enduring Importance of the N-Aryl Amide Bond
The N-aryl amide functional group imparts a unique combination of properties to a molecule, including conformational rigidity, hydrogen bonding capabilities, and metabolic stability. Its prevalence in bioactive compounds necessitates a diverse and robust toolbox for its synthesis. The choice of synthetic route is often a critical decision, dictated by factors such as substrate scope, functional group tolerance, scalability, cost, and sustainability. This guide will navigate these considerations, empowering the reader to make informed decisions for their specific synthetic challenges.
I. Metal-Catalyzed Cross-Coupling Reactions: The Modern Workhorses
The advent of metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-aryl amides, offering milder conditions and broader substrate scope compared to classical methods. Palladium and copper-based systems are the dominant players in this field.
A. Palladium-Catalyzed Buchwald-Hartwig Amidation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide or pseudohalide with an amide, has become a go-to method for N-aryl amide synthesis.[1] Its success lies in the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle.[2]
Mechanism and Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amide. The crucial reductive elimination step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is critical to promote both oxidative addition and the challenging reductive elimination from the palladium-amido complex.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amidation.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)acetamide
This protocol is a representative example of a Buchwald-Hartwig amidation.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Acetamide (1.2 mmol, 71 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole, acetamide, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)acetamide.
B. Copper-Catalyzed Ullmann-Goldberg N-Arylation
The Ullmann condensation, and specifically the Goldberg reaction for amides, is a classical copper-catalyzed method for forming C-N bonds.[4] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements with chelating ligands have made this a more viable and often cost-effective alternative to palladium-catalyzed methods.[5][6]
Mechanism and Rationale: The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] A copper(I) salt, often in the presence of a chelating ligand (e.g., a diamine or an amino acid), reacts with the amide in the presence of a base to form a copper(I)-amidate complex. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-aryl amide and regenerate the active Cu(I) catalyst.[5]
Sources
- 1. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | MDPI [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of N-(4-Bromophenyl)-2,2-dimethylpropanamide
For researchers and professionals in drug development and medicinal chemistry, the robust and reproducible synthesis of key intermediates is paramount. N-(4-Bromophenyl)-2,2-dimethylpropanamide is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, comparative analysis of two common methods for its synthesis: the classic Schotten-Baumann reaction and the mixed anhydride method. By understanding the nuances and practical considerations of each approach, researchers can select the most suitable method for their specific needs, ensuring efficiency, purity, and reproducibility.
Introduction to this compound
This compound is an amide that incorporates a sterically hindered pivaloyl group and a bromo-substituted phenyl ring. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the pivaloyl group can influence the compound's solubility, stability, and conformational properties. The reliable synthesis of this intermediate is a critical first step in the development of novel therapeutics.
Comparative Analysis of Synthetic Methodologies
This guide will compare two primary methods for the synthesis of this compound:
-
Method A: The Schotten-Baumann Reaction: A widely used and straightforward method for forming amides from amines and acyl chlorides.[1]
-
Method B: The Mixed Anhydride Method: An alternative approach that avoids the direct use of a highly reactive acyl chloride, which can be advantageous in certain contexts.
The following sections will detail the experimental protocols for each method, present a comparative analysis of their performance, and discuss the underlying chemical principles that govern their efficacy.
Method A: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a condensation reaction between an amine and an acyl chloride in the presence of a base.[1] In this case, 4-bromoaniline reacts with pivaloyl chloride. The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1]
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
4-Bromoaniline
-
Pivaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in dichloromethane (50 mL).
-
Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the 4-bromoaniline solution in an ice bath on a magnetic stirrer and begin stirring.
-
Addition of Base and Acyl Chloride: To the stirred amine solution, add the 2 M NaOH solution (2.0 eq). In a dropping funnel, place pivaloyl chloride (1.1 eq) and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
Causality and Experimental Choices
-
Biphasic System: The use of a two-phase system (dichloromethane and water) is a hallmark of the Schotten-Baumann reaction.[1] The organic solvent dissolves the reactants (amine and acyl chloride) and the product, while the aqueous phase contains the base to neutralize the HCl byproduct. This separation prevents the protonation of the amine starting material by the generated acid, which would render it non-nucleophilic.
-
Vigorous Stirring: Efficient mixing is crucial to maximize the interfacial area between the two phases, facilitating the reaction between the dissolved reactants and the base.
-
Low Temperature: The initial reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as the hydrolysis of the pivaloyl chloride.
-
Stoichiometry: A slight excess of the acyl chloride is often used to ensure complete consumption of the amine. An excess of base is necessary to neutralize all the generated HCl.
Visualizing the Workflow: Schotten-Baumann Reaction
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Method B: The Mixed Anhydride Method
The mixed anhydride method is a valuable alternative for amide bond formation, particularly when the corresponding acyl chloride is unstable or difficult to handle. This method involves the activation of a carboxylic acid (pivalic acid) by forming a mixed anhydride with another, more reactive acid derivative, typically an alkyl chloroformate. This in-situ generated mixed anhydride is then reacted with the amine (4-bromoaniline).
Experimental Protocol: Mixed Anhydride Method
Materials:
-
Pivalic acid
-
4-Bromoaniline
-
Triethylamine (Et3N) or N-methylmorpholine (NMM)
-
Ethyl chloroformate or Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pivalic acid (1.0 eq) in anhydrous THF (50 mL). Cool the solution to -15 °C in a dry ice/acetone bath.
-
Base Addition: Add triethylamine (1.0 eq) to the solution.
-
Formation of Mixed Anhydride: To this solution, add ethyl chloroformate (1.0 eq) dropwise while maintaining the temperature at -15 °C. Stir the reaction mixture for 30 minutes to allow for the formation of the mixed anhydride.
-
Amine Addition: In a separate flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous THF (20 mL). Add this solution to the pre-formed mixed anhydride solution at -15 °C.
-
Reaction Progression: Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Causality and Experimental Choices
-
Anhydrous Conditions: This reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive mixed anhydride intermediate.
-
Low Temperature: The formation of the mixed anhydride and the subsequent reaction with the amine are performed at low temperatures (-15 °C) to minimize side reactions and ensure the stability of the mixed anhydride.
-
Non-nucleophilic Base: A non-nucleophilic tertiary amine like triethylamine or N-methylmorpholine is used to neutralize the HCl formed during the generation of the mixed anhydride without competing with the primary amine in the subsequent acylation step.
-
In-situ Generation: The mixed anhydride is generated and used in-situ without isolation due to its high reactivity and potential for disproportionation.
Visualizing the Workflow: Mixed Anhydride Method
Caption: Workflow for the synthesis of this compound via the mixed anhydride method.
Performance Comparison and Reproducibility Assessment
| Parameter | Method A: Schotten-Baumann | Method B: Mixed Anhydride |
| Reagents | 4-Bromoaniline, Pivaloyl chloride, NaOH | Pivalic acid, 4-Bromoaniline, Triethylamine, Ethyl chloroformate |
| Solvent | Dichloromethane, Water | Anhydrous THF or Dichloromethane |
| Temperature | 0 °C to Room Temperature | -15 °C to Room Temperature |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | Good to Excellent (often >85%) | Good (typically 70-90%) |
| Purity | Generally high after recrystallization | Can require chromatographic purification |
| Key Advantages | Simple setup, readily available reagents, high yields | Avoids handling of pivaloyl chloride, good for sensitive substrates |
| Key Disadvantages | Pivaloyl chloride is lachrymatory and moisture-sensitive, vigorous stirring required | Requires strictly anhydrous conditions, may require lower temperatures |
| Reproducibility | High, provided efficient mixing is maintained | High, if anhydrous conditions are strictly controlled |
Characterization and Purity Assessment
To confirm the successful synthesis and assess the purity of this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is in the range of 145-149 °C.
-
1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group, the amide proton, and the singlet for the nine equivalent protons of the tert-butyl group.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring and the tert-butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm-1, and a band for the N-H stretch around 3250-3350 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
Both the Schotten-Baumann reaction and the mixed anhydride method are viable and reproducible routes for the synthesis of this compound. The choice between the two methods will depend on the specific constraints and preferences of the laboratory.
The Schotten-Baumann reaction is often favored for its simplicity, high yields, and the use of inexpensive and readily available reagents. It is a robust and scalable method, making it suitable for routine preparations.
The mixed anhydride method offers a milder alternative, avoiding the use of the more hazardous pivaloyl chloride. This can be particularly advantageous when working with substrates that are sensitive to harsh reagents or reaction conditions. However, it requires more stringent control of anhydrous conditions.
By carefully following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and reproducibly synthesize this compound, a key building block for further drug discovery and development efforts.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromophenyl)-2,2-dimethylpropanamide
Welcome to a comprehensive guide on the safe and compliant disposal of N-(4-Bromophenyl)-2,2-dimethylpropanamide. As professionals in research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we handle. This document provides essential, field-proven guidance to ensure that this brominated aromatic compound is managed safely and in accordance with environmental regulations. The procedures outlined here are designed to be a self-validating system, ensuring safety, compliance, and scientific integrity from the laboratory bench to final disposal.
Part 1: Core Principles & Hazard Assessment
Understanding the chemical nature of this compound is the foundation of its safe disposal. Its structure contains a bromine atom attached to a phenyl ring, classifying it as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway.[1] Halogenated wastes are regulated differently from non-halogenated wastes due to the potential for forming hazardous byproducts like hydrogen bromide (HBr) during improper treatment.[2]
While a specific, comprehensive safety data sheet for this exact compound is not widely available, data from structurally similar compounds, such as N-(4-bromophenyl)acetamide, allows for a reliable hazard assessment.
Table 1: Hazard Profile and Handling Recommendations
| Hazard Category | Description | Recommended Handling & PPE |
| Skin Irritation | Expected to cause skin irritation upon contact.[3][4] | Handle with nitrile or other chemically resistant gloves.[5] Avoid prolonged or repeated contact. |
| Eye Irritation | Causes serious eye irritation.[3][4] | Always wear chemical safety goggles or a face shield.[5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][5] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4][7] |
| Environmental | Data on environmental toxicity is limited, but as a halogenated organic, it must be prevented from entering waterways.[5][7] | Do not discharge to sewer systems or the environment.[7] |
Part 2: The Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures each step is handled correctly, minimizing risk and ensuring regulatory compliance.
Step 1: Waste Segregation (The Most Critical Step)
The cornerstone of chemical waste management is rigorous segregation. Mixing different waste classes can lead to dangerous reactions, create a complex and expensive disposal challenge, and violate regulatory standards.
-
Action: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Solid Waste."
-
Causality: this compound must be kept separate from non-halogenated organic wastes, aqueous wastes (acids, bases), and oxidizers.[1][8] This is because the mandated disposal method for halogenated compounds—high-temperature incineration with flue gas scrubbing—is different from that for other waste streams.[7][9]
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental misuse and ensure the waste can be tracked by your institution's Environmental Health & Safety (EHS) department and the final disposal facility.
-
Action:
-
Use a chemically compatible, sealable container. For solids, a wide-mouth high-density polyethylene (HDPE) container is suitable.
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.[8]
-
As waste is added, maintain a log on the container or in a laboratory notebook detailing the quantities.
-
Keep the container tightly sealed at all times, except when adding waste.[3][4][8]
-
Step 3: Storage Prior to Disposal
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed waste container in a well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[4][6] Ensure it is in a location where it cannot be easily knocked over.
Step 4: Final Disposal Protocol
The accepted and regulated method for disposing of halogenated organic compounds is controlled incineration at a licensed hazardous waste treatment facility.[1][2][7]
-
Action: Do not attempt to treat this chemical yourself. The disposal must be handled by professionals. Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the EHS office to schedule a collection of the full, sealed container.
-
Mechanism: Licensed incinerators operate at temperatures high enough to ensure the complete destruction of the organic molecule. The resulting combustion gases, including hydrogen bromide, are passed through "scrubbers" that neutralize acidic components, preventing their release into the atmosphere.[2][7]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation, highlighting the correct pathway for this compound.
Caption: Waste Disposal Decision Pathway.
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen. A prepared response is crucial for safety.
Small Spill Management (Solid Powder)
-
Ensure Safety: Avoid breathing in the dust.[5] Ensure the area is well-ventilated, or work within a fume hood. Wear your standard PPE (lab coat, gloves, safety goggles).
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the material and absorbent into a designated waste container. Do not create dust.[10]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as "Halogenated Organic Solid Waste."[8][10]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[4][5] Remove any contaminated clothing.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
In all cases of significant exposure, consult the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is not available and seek medical advice.[4][5]
References
- MATERIAL SAFETY DATA SHEET - Extrasynthese.
- SAFETY DATA SHEET - Fisher Scientific (4`-Bromoacetanilide). (URL provided is for a different compound but serves as a proxy for a similar class)
- SAFETY DATA SHEET - Fisher Scientific (Propanamide, N,N-dimethyl-). (URL provided is for a different compound but serves as a proxy for general lab safety)
-
Hazardous Waste Segregation - Bucknell University. ([Link])
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. ([Link])
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. ([Link])
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. ([Link])
- N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemchart.
- Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher.
-
EPA Hazardous Waste Codes - UGA Environmental Safety Division. ([Link])
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- MSDS of N-(4-Bromophenyl)-3-phenylpropanamide - BOC Sciences. (URL provided is for a different compound but serves as a proxy for a similar class)
- BROMINE AHD WASTE INCINERATION.
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy - CHIMIA. ([Link])
-
3-(4-Bromophenyl)-N,N-dimethylpropanamide - BIOFOUNT. ([Link])
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. ([Link])
- This compound AldrichCPR | Sigma-Aldrich.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling N-(4-Bromophenyl)-2,2-dimethylpropanamide
This guide provides a comprehensive operational and safety plan for the handling and disposal of N-(4-Bromophenyl)-2,2-dimethylpropanamide. As a Senior Application Scientist, this document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and scientific integrity in your laboratory. The protocols outlined here are designed to be a self-validating system, protecting researchers, experiments, and the environment.
Immediate Safety Briefing: Hazard Profile
This compound and structurally similar compounds are classified as hazardous substances.[1][2] The primary, immediate risks to personnel involve direct contact and inhalation.
-
Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (STOT Single Exposure, Category 3).[2][3]
The signal word for compounds with this hazard profile is "Warning".[1][2] Adherence to the following protocols is mandatory to mitigate these risks.
The 'Why': A Mechanistic Approach to PPE Selection
Understanding the rationale behind each piece of personal protective equipment is fundamental to its correct and consistent use. The hazards of this compound are localized to the points of contact: eyes, skin, and the respiratory system. Our PPE strategy, therefore, is to create an impermeable barrier at these interfaces.
-
Ocular Hazard: The compound is a fine, potentially airborne powder that can cause serious mechanical and chemical irritation to the eyes.[1][2] Standard safety glasses are insufficient as they do not protect against fine particulates. Chemical splash goggles that form a seal around the eyes are the minimum requirement.
-
Dermal Hazard: As a halogenated aromatic amide, the compound can cause significant skin irritation upon contact.[1][2] Furthermore, many organic compounds can be absorbed through the skin.[4][5] Therefore, a robust glove and a lab coat are non-negotiable to prevent direct contact and absorption.
-
Respiratory Tract Hazard: Fine powders can be easily aerosolized during handling, such as weighing or transferring.[6][7] Inhalation of these particles can lead to irritation of the respiratory system.[2][3] This necessitates the use of engineering controls like a chemical fume hood to capture airborne particles at the source.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE. Specific experimental conditions may warrant additional protection; always conduct a pre-work risk assessment.
| Body Part | Required PPE | Standard & Rationale |
| Eyes / Face | Chemical Splash Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[7][8] Provides a seal to protect against fine dust and splashes. |
| Face Shield (Conditional) | Recommended when handling larger quantities (>25g) or when there is a significant risk of splashing.[9][10] To be worn in addition to goggles. | |
| Skin / Body | Nitrile Gloves | Offers good chemical resistance.[10] Must be inspected for pinholes or tears before each use.[11] Contaminated gloves must be disposed of properly after use.[7] |
| Long-Sleeved Lab Coat | Protects skin and personal clothing from accidental spills and contamination.[10][12] | |
| Respiratory | Chemical Fume Hood | Primary Engineering Control. All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][12] |
| NIOSH-approved Respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[7][13] For higher-level protection or in the event of a spill outside a fume hood, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[13] |
Operational Blueprint: A Step-by-Step Handling Workflow
This workflow integrates PPE requirements into the procedural steps for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Contingency Planning: Spills and Exposure Protocol
Immediate and correct action is critical in the event of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Immediate medical attention is required. [1][2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell or is not breathing, seek immediate medical attention and provide artificial respiration if necessary.[1][2]
-
Minor Spill (inside fume hood): Ensure PPE is intact. Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.[9] Scoop the material into a suitable, labeled container for disposal.[6] Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. Restrict access. If safe to do so, increase ventilation. Don appropriate respiratory protection before attempting cleanup.[14] Follow minor spill cleanup procedures.
Disposal Protocol: End-of-Life Management
Proper disposal is a critical component of the chemical handling lifecycle.
-
Product: Unused or waste product should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent.[8] The rinsate must be collected as hazardous liquid waste.[14] Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through controlled incineration.[8]
References
-
N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Chemchart. [Link]
-
MSDS of N-(4-Bromophenyl)-3-phenylpropanamide. Capot Chemical Co., Ltd. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Safety in the Organic Chemistry Laboratory. Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. csub.edu [csub.edu]
- 13. capotchem.cn [capotchem.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
